BMS-795311
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMOTPQBCKENW-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23F10NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BMS-795311 and its Mechanism of Action on Cholesteryl Ester Transfer Protein (CETP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-795311 is a potent, orally bioavailable small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in lipid metabolism. By inhibiting CETP, this compound effectively modulates lipoprotein profiles, leading to an increase in high-density lipoprotein cholesterol (HDL-C) and a decrease in low-density lipoprotein cholesterol (LDL-C). This technical guide provides a comprehensive overview of the mechanism of action of this compound on CETP, including its binding kinetics, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies and data are presented to offer a thorough understanding for researchers and professionals in the field of drug development.
Introduction to CETP and its Role in Lipid Metabolism
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters (CE) from anti-atherogenic high-density lipoproteins (HDL) to pro-atherogenic apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), in exchange for triglycerides (TG). This process is a critical component of reverse cholesterol transport. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL-C levels and reducing LDL-C levels, thereby potentially reducing the risk of atherosclerotic cardiovascular disease.
This compound: A Potent CETP Inhibitor
This compound, with the chemical name N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide, is a highly potent and orally bioavailable inhibitor of CETP. Its chemical structure is presented below.
Figure 1: Chemical Structure of this compound.
Mechanism of Action
This compound exerts its pharmacological effect by directly binding to CETP and inhibiting its lipid transfer activity. While the precise crystal structure of the this compound-CETP complex is not publicly available, the mechanism is understood to involve the formation of a stable complex that prevents the productive transfer of neutral lipids between lipoproteins.
Figure 2: Simplified signaling pathway of CETP inhibition by this compound.
Quantitative Data
The potency and efficacy of this compound have been characterized in various in vitro and in vivo models.
Table 1: In Vitro Potency of this compound
| Assay Type | Description | IC50 | Reference |
| Scintillation Proximity Assay (SPA) | An enzyme-based assay measuring the transfer of radiolabeled cholesteryl esters. | 4 nM | [1][2] |
| Human Whole Plasma Assay (hWPA) | Measures CETP activity in a more physiologically relevant matrix. | 0.22 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Effect | Reference |
| Human CETP/apoB-100 Dual Transgenic Mice | 1 mg/kg (oral) | Inhibition of plasma cholesteryl ester transfer activity. | [1] |
| Human CETP/apoB-100 Dual Transgenic Mice | 10 mg/kg (oral) | 45% increase in plasma HDL-C content. | [1] |
| Moderately-fat fed hamsters | Not specified | Increased HDL cholesterol content and size, comparable to Torcetrapib. |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | T1/2 (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Mice | IV | 5 | 6 | 2.0 | 0.8 |
| Rats | IV | 1 | 7 | 0.9 | 0.4 |
| Dogs | IV | 1 | 10 | 1.4 | 0.6 |
| Monkeys | IV | 4 | >18 | 0.9 | 0.9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for key experiments used to characterize this compound.
In Vitro CETP Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the transfer of radiolabeled cholesteryl esters from donor to acceptor particles, a process mediated by CETP.
Figure 3: Experimental workflow for the CETP Scintillation Proximity Assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction mixture containing [3H]cholesteryl ester-labeled HDL (donor particles), biotinylated LDL (acceptor particles), and a source of active CETP (recombinant human CETP or human plasma).
-
-
Assay Procedure:
-
In a microplate, combine the reaction mixture with the various concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C to allow for the CETP-mediated transfer of [3H]cholesteryl esters.
-
Add streptavidin-coated scintillation proximity assay (SPA) beads. The biotinylated LDL will bind to the beads.
-
-
Detection and Analysis:
-
If [3H]cholesteryl esters have been transferred to the biotinylated LDL, the radioactivity will be in close proximity to the SPA beads, leading to the emission of light.
-
Measure the light output using a scintillation counter.
-
The degree of inhibition is determined by the reduction in the scintillation signal in the presence of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of CETP activity.
-
Human Whole Plasma CETP Activity Assay
This assay measures CETP activity in a more physiologically relevant environment.
Methodology:
-
Sample Preparation:
-
Obtain human plasma from healthy donors.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a microplate, mix the human plasma with the different concentrations of this compound or vehicle control.
-
Add a fluorescently labeled lipid substrate that acts as a donor.
-
Incubate the plate at 37°C. CETP in the plasma will facilitate the transfer of the fluorescent lipid to endogenous lipoproteins (acceptors). This transfer results in a change in the fluorescent signal (e.g., dequenching).
-
-
Detection and Analysis:
-
Monitor the change in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of lipid transfer for each concentration of the inhibitor.
-
Determine the IC50 value based on the inhibition of the lipid transfer rate.
-
In Vivo Efficacy Studies in Human CETP Transgenic Mice
These studies assess the ability of this compound to inhibit CETP and modulate lipid profiles in a living organism that expresses human CETP.
References
The Therapeutic Potential of BMS-795311: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl ester transfer protein (CETP) has been a focal point in cardiovascular drug discovery for its crucial role in lipid metabolism. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (very-low-density and low-density lipoproteins; VLDL and LDL). Inhibition of CETP is a promising therapeutic strategy to increase HDL cholesterol (HDL-C), often referred to as "good cholesterol," and potentially reduce the risk of atherosclerotic cardiovascular disease. BMS-795311 has emerged as a potent, orally bioavailable small molecule inhibitor of CETP, demonstrating significant promise in preclinical studies. This document provides a comprehensive technical guide on the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the action of CETP. By blocking the transfer of cholesteryl esters from HDL to VLDL and LDL, this compound leads to an accumulation of cholesterol in HDL particles, thereby raising the circulating levels of HDL-C. This modulation of lipoprotein profiles is hypothesized to enhance reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.
Preclinical Data
This compound has been evaluated in a series of in vitro and in vivo preclinical studies to determine its potency, efficacy, and pharmacokinetic profile.
In Vitro Potency
The inhibitory activity of this compound against CETP has been quantified using enzymatic and plasma-based assays.
| Assay Type | Species | IC50 | Reference |
| Scintillation Proximity Assay (Enzyme-based) | - | 4 nM | [1] |
| Human Whole Plasma Assay | Human | 0.22 µM | [1] |
| Scintillation Proximity Assay (Enzyme-based) | - | 3.8 nM | [2] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the ability of this compound to inhibit CETP activity and raise HDL-C levels.
| Animal Model | Dose | Effect | Reference |
| Human CETP/apoB-100 Dual Transgenic Mice | 1 mg/kg (oral) | Inhibition of plasma cholesteryl ester transfer activity | [1][2] |
| Human CETP/apoB-100 Dual Transgenic Mice | 10 mg/kg (oral, 3 days) | 45% increase in plasma HDL-C | [1] |
| Moderately-fat fed Hamsters | Not specified | Increased HDL cholesterol content and size (comparable to Torcetrapib) | [2] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in several species following intravenous and oral administration.
| Species | Oral Bioavailability (%) | Terminal Half-life (h) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
| Mice | 37 | 6 | 2.0 | 0.8 | [1] |
| Rats | 37 | 7 | 0.9 | 0.4 | [1] |
| Monkeys | 20 | >18 | 0.9 | 0.9 | [1] |
| Dogs | 5 | 10 | 1.4 | 0.6 | [1] |
Safety Profile
A key concern with early CETP inhibitors, such as torcetrapib, was off-target effects leading to increased aldosterone (B195564) synthesis and elevated blood pressure. Preclinical data for this compound suggest a favorable safety profile in this regard.
| Assay | Cell Line/Animal Model | Concentration/Dose | Result | Reference |
| Aldosterone Synthase (CYP11B2) mRNA expression | H295R cells | 10 µM | No increase | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
CETP Inhibition Scintillation Proximity Assay (SPA)
This in vitro assay quantifies the potency of a compound to inhibit CETP-mediated transfer of radiolabeled cholesteryl ester.
Principle: The assay utilizes donor beads containing a radiolabeled lipid and acceptor beads. In the presence of active CETP, the radiolabeled lipid is transferred to the acceptor beads, bringing the radioisotope in close proximity to a scintillant within the acceptor bead, generating a light signal. An inhibitor will prevent this transfer, leading to a reduction in the signal.
Materials:
-
Recombinant human CETP
-
Donor beads (e.g., containing [3H]cholesteryl oleate)
-
Acceptor beads (e.g., streptavidin-coated SPA beads coupled with biotinylated apoA-I)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, pH 7.4)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add a small volume of the this compound dilution (or DMSO for control wells).
-
Add recombinant human CETP to all wells except the negative control.
-
Add the donor and acceptor beads to all wells.
-
-
Incubation: Incubate the plate at 37°C for 1-4 hours with gentle agitation.
-
Signal Detection: Measure the light output from each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control wells. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Human Whole Plasma CETP Assay
This assay measures the inhibitory effect of a compound in a more physiologically relevant matrix.
Principle: Endogenous CETP in human plasma facilitates the transfer of a fluorescently labeled neutral lipid from donor lipoprotein particles to acceptor particles. Inhibition of this process by a compound results in a decreased fluorescence signal.
Materials:
-
Pooled human plasma
-
Fluorescently labeled donor lipoprotein particles
-
Acceptor lipoprotein particles
-
Assay buffer
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction:
-
Add human plasma to each well.
-
Add the this compound dilution (or DMSO for control).
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the donor and acceptor particles.
-
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 4 hours).
-
Signal Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
In Vivo Efficacy in hCETP/apoB-100 Dual Transgenic Mice
This animal model is used to assess the in vivo activity of CETP inhibitors as mice do not naturally express CETP.
Animal Model:
-
Mice genetically engineered to express both human CETP and human apolipoprotein B-100.
Procedure:
-
Acclimatization: House the mice in a controlled environment with a standard light-dark cycle and access to food and water ad libitum for at least one week.
-
Dosing:
-
For acute studies, administer a single oral dose of this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
For sub-chronic studies, administer daily oral doses for a specified period (e.g., 3 days).
-
Include a vehicle control group.
-
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein) at various time points post-dose.
-
Plasma Analysis:
-
Separate plasma by centrifugation.
-
Measure CETP activity using an ex vivo version of the plasma assay described above.
-
Analyze lipoprotein profiles (HDL-C, LDL-C) using standard methods (e.g., enzymatic assays, FPLC).
-
-
Data Analysis: Compare the CETP activity and HDL-C levels in the treated groups to the vehicle control group.
Conclusion
This compound is a potent and orally bioavailable inhibitor of CETP with a promising preclinical profile. It demonstrates high potency in vitro and effectively inhibits CETP activity and raises HDL-C levels in vivo. Furthermore, it appears to lack the off-target effects on aldosterone synthesis that were a concern with earlier CETP inhibitors. While the preclinical data are encouraging, there is no publicly available information on the clinical development of this compound. The therapeutic potential of CETP inhibitors as a class for reducing cardiovascular risk continues to be an area of active investigation. The data presented in this guide provide a solid foundation for understanding the preclinical attributes of this compound for researchers and professionals in the field of drug development.
References
The Discovery and Development of BMS-795311: A Potent Cholesteryl Ester Transfer Protein (CETP) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-795311 is a potent and orally bioavailable small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key protein in reverse cholesterol transport. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. The document details the lead optimization process, structure-activity relationships, in vitro and in vivo pharmacology, pharmacokinetic profile, and the underlying mechanism of action. Experimental protocols for key assays and a summary of quantitative data are presented to provide a thorough understanding of this investigational compound.
Introduction: The Role of CETP in Cardiovascular Disease
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2] This process contributes to the maturation of HDL particles and influences the levels of circulating lipoproteins. Inhibition of CETP has been a therapeutic strategy aimed at raising HDL cholesterol ("good cholesterol") levels and lowering LDL cholesterol ("bad cholesterol"), a lipid profile associated with a reduced risk of cardiovascular disease.[3][4]
Discovery and Lead Optimization
The discovery of this compound stemmed from a lead optimization program focused on a series of triphenylethanamine (TPE) derivatives.[4][5] The initial efforts began with a diphenylpyridylethanamine (DPPE) series of CETP inhibitors.[5][6] Through systematic structure-activity relationship (SAR) studies, researchers at Bristol-Myers Squibb identified key structural modifications that enhanced potency and improved the overall pharmaceutical properties of the compounds.[4][7]
The transition from the DPPE to the more potent TPE series was a critical step in the discovery of this compound.[5] Further optimization of the TPE scaffold led to the identification of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide, designated as this compound.[4] This compound demonstrated a significant improvement in potency and a favorable preclinical profile.[3][4]
Structure-Activity Relationship (SAR)
The SAR studies for the triphenylethanamine series revealed several key insights:
-
Substitution on the Phenyl Rings: The nature and position of substituents on the two phenyl rings attached to the ethylamine (B1201723) core were critical for potency.
-
Amide Moiety: The amide linkage and the nature of the aromatic ring attached to it played a significant role in the compound's activity and pharmacokinetic properties.
-
Stereochemistry: The stereochemistry of the chiral center in the ethylamine backbone was found to be important for optimal binding to CETP.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core triphenylethanamine scaffold followed by the final amide coupling. A detailed, step-by-step synthesis protocol is outlined below.
Experimental Protocol: Synthesis of this compound
A representative synthetic scheme is described here based on related chemical literature. The exact, proprietary synthesis by Bristol-Myers Squibb may vary.
Step 1: Synthesis of the Chiral Amine Intermediate The synthesis typically begins with the preparation of a chiral amine intermediate which forms the backbone of the triphenylethanamine structure. This can be achieved through various asymmetric synthesis methods to ensure the desired stereochemistry.
Step 2: Introduction of the Phenyl Groups The two substituted phenyl groups are introduced onto the ethylamine scaffold through sequential reactions, such as Grignard reactions or Suzuki couplings, with appropriately functionalized phenyl precursors.
Step 3: Amide Coupling The final step involves the coupling of the synthesized triphenylethanamine core with 4-fluoro-3-(trifluoromethyl)benzoic acid. This is typically achieved using standard peptide coupling reagents, such as HATU or EDC/HOBt, in a suitable aprotic solvent like dichloromethane (B109758) or dimethylformamide.
Purification: The final product, this compound, is purified using column chromatography on silica (B1680970) gel to yield the desired compound with high purity.
In Vitro Pharmacology
The inhibitory activity of this compound against CETP was evaluated using various in vitro assays.
CETP Inhibition Assays
Scintillation Proximity Assay (SPA)
This enzyme-based assay measures the transfer of radiolabeled cholesteryl ester from a donor particle to an acceptor particle, facilitated by CETP.[3] The inhibition of this transfer by this compound is quantified to determine its potency.
Experimental Protocol: CETP Scintillation Proximity Assay (SPA)
-
Reagents: Recombinant human CETP, donor particles (e.g., radiolabeled HDL), acceptor particles (e.g., biotinylated LDL), streptavidin-coated SPA beads, assay buffer.
-
Procedure: a. In a microplate, combine the donor and acceptor particles with varying concentrations of this compound in the assay buffer. b. Initiate the reaction by adding recombinant human CETP. c. Incubate the mixture to allow for the transfer of the radiolabeled cholesteryl ester. d. Add the streptavidin-coated SPA beads, which bind to the biotinylated acceptor particles. e. Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of radiolabeled cholesteryl ester transferred to the acceptor particles.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of CETP activity, is calculated from the dose-response curve.
Human Whole Plasma Assay (hWPA)
This assay measures the inhibitory effect of this compound on endogenous CETP activity in a more physiologically relevant matrix, human plasma.[3]
Experimental Protocol: Human Whole Plasma Assay (hWPA)
-
Reagents: Human plasma, radiolabeled donor HDL particles, precipitating agent.
-
Procedure: a. Pre-incubate human plasma with varying concentrations of this compound. b. Add the radiolabeled donor HDL particles and incubate to allow for CETP-mediated transfer to endogenous lipoproteins. c. Precipitate the apolipoprotein B-containing lipoproteins (VLDL and LDL) using a precipitating agent. d. Centrifuge the samples and measure the radioactivity in the supernatant, which contains the HDL fraction.
-
Data Analysis: The decrease in radioactivity transferred from the donor HDL is used to calculate the percent inhibition of CETP activity and the IC50 value.
In Vitro Activity Data
| Assay | Potency (IC50) |
| Scintillation Proximity Assay (SPA) | 4 nM |
| Human Whole Plasma Assay (hWPA) | 0.22 µM |
| Data sourced from MedChemExpress.[3] |
In Vivo Pharmacology and Pharmacokinetics
The in vivo efficacy and pharmacokinetic profile of this compound were evaluated in various preclinical animal models.
In Vivo Efficacy
Human CETP (hCETP)/apoB-100 Dual Transgenic Mice
Oral administration of this compound to these transgenic mice resulted in a dose-dependent inhibition of plasma CETP activity.[3]
Moderately Fat-Fed Hamsters
In this model, oral administration of this compound for 3 days led to an increase in plasma HDL-cholesterol (HDL-C) content.[3]
In Vivo Efficacy Data
| Animal Model | Dose | Effect |
| hCETP/apoB-100 dual transgenic mice | 1 mg/kg (oral) | Inhibition of CETP activity at 8 hours post-dose |
| Moderately fat-fed hamsters | 10 mg/kg (oral, for 3 days) | 45% increase in plasma HDL-C content |
| Data sourced from MedChemExpress.[3] |
Pharmacokinetic Profile
This compound exhibited reasonable oral bioavailability and pharmacokinetic properties across several preclinical species.
| Species | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Mice | 37% | 5.3 | - | 6 | 2.0 | 0.8 |
| Rats | 37% | 17 | - | 7 | 0.9 | 0.4 |
| Monkeys | 20% | 1.7 | - | >18 | 0.9 | 0.9 |
| Dogs | 5% | 0.43 | - | 10 | 1.4 | 0.6 |
| Data sourced from MedChemExpress.[3] |
Safety Profile
Preclinical safety studies were conducted to assess the potential for off-target effects.
-
Blood Pressure: In rat telemetry studies, intravenous administration of this compound (8 mg/kg) showed no effect on mean, systolic, or diastolic blood pressure, or heart rate.[3] This was a significant finding, as the development of a previous CETP inhibitor, torcetrapib, was halted due to off-target effects on blood pressure.
-
Aldosterone (B195564) Synthesis: this compound (10 µM) did not increase the mRNA expression of aldosterone synthase (CYP11B2) in H295R cells, an in vitro model for adrenal steroidogenesis.[3] This further differentiated it from torcetrapib, which was shown to increase aldosterone levels.
Clinical Development
As of the latest available information, the clinical development status of this compound is not publicly disclosed in detail. No specific clinical trial identifiers (e.g., NCT numbers) for this compound are readily available in public clinical trial registries. It is possible that the development of this compound was discontinued (B1498344) during preclinical stages or that the clinical trial data has not been made public by Bristol-Myers Squibb. The landscape for CETP inhibitors has been challenging, with several candidates failing in late-stage clinical trials for various reasons, including lack of efficacy or safety concerns.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the activity of CETP. By binding to CETP, it prevents the transfer of cholesteryl esters from HDL to VLDL and LDL. This leads to an increase in the concentration of HDL cholesterol and a decrease in the concentration of LDL cholesterol in the plasma.
Drug Discovery and Development Workflow
The discovery and preclinical development of this compound followed a structured workflow common in the pharmaceutical industry.
Conclusion
This compound is a potent and orally bioavailable CETP inhibitor that emerged from a rigorous lead optimization program. It demonstrated promising in vitro and in vivo activity, effectively inhibiting CETP and raising HDL-C levels in preclinical models. Importantly, it showed a favorable safety profile, lacking the off-target effects on blood pressure and aldosterone synthesis that were observed with the first-generation CETP inhibitor, torcetrapib. Despite its robust preclinical data package, the clinical development status of this compound remains undisclosed. This technical guide provides a comprehensive summary of the discovery and preclinical development of this compound, serving as a valuable resource for researchers in the field of cardiovascular drug discovery.
References
- 1. CETP inhibitor - Wikipedia [en.wikipedia.org]
- 2. Model-Based Development of Anacetrapib, a Novel Cholesteryl Ester Transfer Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic characterization of BMS-936561, an anti-CD70 antibody-drug conjugate, in preclinical animal species and prediction of its pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of BMS-795311 on High-Density Lipoprotein Cholesterol (HDL-C) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-795311 is a potent and orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP).[1][2][3] Inhibition of CETP is a therapeutic strategy aimed at raising high-density lipoprotein cholesterol (HDL-C) levels, a key factor in reverse cholesterol transport, and thereby potentially reducing the risk of atherosclerotic cardiovascular disease. This technical guide provides a comprehensive overview of the in vivo effects of this compound on HDL-C levels, based on preclinical studies. It includes a detailed summary of quantitative data, experimental protocols, and a visual representation of the underlying signaling pathway.
Mechanism of Action: CETP Inhibition
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[4][5] This process leads to lower HDL-C and higher LDL-C levels. By inhibiting CETP, this compound blocks this transfer, resulting in an accumulation of cholesteryl esters within HDL particles, thereby increasing the concentration and size of HDL-C in circulation.[3][6]
In Vivo Studies and Quantitative Data
The in vivo efficacy of this compound on HDL-C levels has been evaluated in multiple preclinical models. The most relevant studies were conducted in human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice and moderately-fat fed hamsters.
Study in Human CETP/ApoB-100 Dual Transgenic Mice
This animal model is particularly relevant as mice do not naturally express CETP; the dual transgene expression creates a human-like lipoprotein profile.[7][8][9][10][11]
Table 1: Effect of this compound on HDL-C in hCETP/ApoB-100 Tg Mice
| Dosage (mg/kg) | Dosing Regimen | Change in HDL-C (%) | Reference |
| 1 | Single Oral Dose | Maximal Inhibition of CE Transfer | [3][6] |
| 3 | 3 days, p.o. | Data not specified | |
| 10 | 3 days, p.o. | +45% |
Study in Moderately-Fat Fed Hamsters
Hamsters naturally express CETP, making them a suitable model to study CETP inhibitors.
Table 2: Effect of this compound on HDL-C in Moderately-Fat Fed Hamsters
| Compound | Outcome on HDL-C | Reference |
| This compound | Increased HDL cholesterol content and size | [3][6] |
| Torcetrapib (B1681342) (comparator) | Comparable increase in HDL cholesterol content and size to this compound | [3][6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in the key in vivo studies of this compound.
Human CETP/ApoB-100 Dual Transgenic Mice Study
-
Animal Model: Male or female human CETP/apoB-100 dual transgenic mice were used. These mice express both human CETP and human apolipoprotein B-100, resulting in a lipoprotein profile that more closely resembles that of humans.[7][8][9][10][11]
-
Housing and Diet: Animals were housed under standard laboratory conditions with a regular chow diet.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 1, 3, or 10 mg/kg. For the multiple-dose study, the compound was administered once daily for three consecutive days.[2][3][6]
-
Blood Sampling: Blood samples were collected at specified time points after drug administration to measure plasma lipid levels.
-
HDL-C Measurement: Plasma HDL-C concentrations were determined using standard enzymatic assays following precipitation of ApoB-containing lipoproteins.
-
Cholesteryl Ester (CE) Transfer Activity Assay: The in vivo inhibition of CETP activity was assessed by measuring the transfer of radiolabeled cholesteryl esters between donor and acceptor lipoproteins in plasma samples.[3][6]
Moderately-Fat Fed Hamster Study
-
Animal Model: Male Syrian golden hamsters were used for this study.
-
Housing and Diet: The hamsters were fed a moderately high-fat diet to induce a more human-like lipid profile.
-
Drug Administration: this compound was administered orally. The specific dose and duration of treatment were designed to be comparable to a known CETP inhibitor, torcetrapib.
-
Blood Sampling: Blood was collected at the end of the treatment period for lipid analysis.
-
HDL-C and HDL Particle Size Measurement: Plasma HDL-C levels were quantified using enzymatic methods. HDL particle size distribution was analyzed, likely using techniques such as nuclear magnetic resonance (NMR) spectroscopy or gel electrophoresis.
Discussion and Future Directions
The preclinical data strongly indicate that this compound is a potent CETP inhibitor that effectively raises HDL-C levels in relevant animal models. The 45% increase in HDL-C observed in hCETP/apoB-100 transgenic mice at a 10 mg/kg dose is a significant finding.[2] Furthermore, the comparable efficacy to torcetrapib in the hamster model, a compound known to potently increase HDL-C, further validates the in vivo activity of this compound.[3][6]
It is important to note that while raising HDL-C has been a long-standing therapeutic goal, the clinical translation of CETP inhibitors has been challenging. The focus in the field is now shifting from solely increasing HDL-C levels to also enhancing HDL function, particularly its role in reverse cholesterol transport. Future research on this compound should aim to characterize its effects on HDL particle functionality, including cholesterol efflux capacity, anti-oxidative, and anti-inflammatory properties.
Conclusion
This compound demonstrates robust in vivo efficacy in increasing HDL-C levels through the potent inhibition of CETP. The presented data from studies in humanized transgenic mice and hamsters provide a solid foundation for its potential as a lipid-modifying agent. Further investigations into its impact on HDL functionality will be critical in fully elucidating its therapeutic potential in the management of dyslipidemia and cardiovascular disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective CETP inhibition and PPARalpha agonism increase HDL cholesterol and reduce LDL cholesterol in human ApoB100/human CETP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CETP-ApoB100 | Taconic Biosciences [taconic.com]
- 9. researchgate.net [researchgate.net]
- 10. Cerebrovascular Changes and Neurodegeneration Related to Hyperlipidemia: Characteristics of the Human ApoB-100 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Products | The Scientist [the-scientist.com]
Preclinical Pharmacokinetics of Cholesteryl Ester Transfer Protein (CETP) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the preclinical pharmacokinetics of Cholesteryl Ester Transfer Protein (CETP) inhibitors. As of late 2025, detailed quantitative preclinical pharmacokinetic data and specific experimental protocols for BMS-795311 are not publicly available. Therefore, this document provides a comprehensive overview of the methodologies and typical pharmacokinetic profiles observed for this class of compounds in preclinical models, using illustrative data from representative CETP inhibitors. The signaling pathways and experimental workflows depicted are generally applicable to the preclinical evaluation of CETP inhibitors.
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, and triglycerides from very-low-density lipoprotein (VLDL) to HDL. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") and reducing low-density lipoprotein (LDL) cholesterol ("bad cholesterol"), with the goal of mitigating the risk of atherosclerotic cardiovascular disease. This compound has been identified as a potent, orally bioavailable inhibitor of CETP.
The preclinical assessment of a CETP inhibitor like this compound involves a thorough characterization of its pharmacokinetic profile in various animal models. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which informs dose selection and prediction of human pharmacokinetics.
Mechanism of Action of CETP Inhibitors
CETP inhibitors typically bind to the CETP protein and induce a conformational change that prevents the formation of a ternary complex with lipoproteins, thereby blocking the transfer of lipids. This leads to an increase in HDL-C levels and a decrease in LDL-C levels.
Preclinical Pharmacokinetic Profiles of CETP Inhibitors
The pharmacokinetic properties of CETP inhibitors are evaluated in various animal species that endogenously express CETP, such as hamsters, rabbits, and non-human primates. Rodents like mice and rats are generally not suitable for efficacy studies as they lack significant CETP activity, but they can be used for initial ADME and toxicity assessments. The Golden Syrian hamster is a commonly used model for evaluating the lipid-modulating effects of CETP inhibitors due to its human-like lipoprotein profile.[1]
Data Presentation
The following tables summarize representative single-dose pharmacokinetic parameters for a hypothetical CETP inhibitor in different preclinical species. Note: These values are illustrative and do not represent actual data for this compound.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of a Representative CETP Inhibitor
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T½ (hr) |
| Rat | 10 | 850 | 2 | 4200 | 6 |
| Dog | 5 | 1200 | 4 | 9600 | 10 |
| Cynomolgus Monkey | 5 | 1500 | 4 | 12000 | 12 |
| Hamster | 10 | 950 | 2 | 5700 | 8 |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of a Representative CETP Inhibitor
| Species | Dose (mg/kg) | C₀ (ng/mL) | CL (mL/min/kg) | Vd (L/kg) | T½ (hr) |
| Rat | 2 | 500 | 15 | 3.5 | 5 |
| Dog | 1 | 300 | 5 | 1.8 | 9 |
| Cynomolgus Monkey | 1 | 400 | 4 | 1.5 | 11 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; C₀: Initial plasma concentration; CL: Clearance; Vd: Volume of distribution.
Experimental Protocols
Standardized protocols are essential for the reliable assessment of the pharmacokinetic properties of CETP inhibitors in animal models.
Animal Models
-
Species: Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys, and Golden Syrian hamsters are commonly used.
-
Housing: Animals are typically housed in temperature- and humidity-controlled environments with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required.
Drug Formulation and Administration
-
Formulation: The CETP inhibitor is often formulated in a vehicle such as a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and water to ensure solubility and stability for oral and intravenous administration.
-
Routes of Administration:
-
Oral (PO): Administered via gavage.
-
Intravenous (IV): Administered as a bolus injection or infusion, typically through a cannulated vein (e.g., jugular vein).
-
Sample Collection
-
Blood/Plasma: Serial blood samples are collected at predetermined time points post-dosing from a cannulated vein or via sparse sampling from different animals at each time point. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces: For excretion studies, animals are housed in metabolism cages to allow for the separate collection of urine and feces over specified time intervals.
-
Bile: In some studies, bile is collected from bile duct-cannulated animals to assess biliary excretion.
Bioanalytical Method
-
LC-MS/MS: Plasma, urine, and bile concentrations of the CETP inhibitor and its potential metabolites are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.
Metabolism and Excretion
The metabolic pathways of CETP inhibitors are investigated to identify potential drug-drug interactions and to understand their clearance mechanisms. In vitro studies using liver microsomes and hepatocytes from different species (including human) are conducted to assess metabolic stability and identify the cytochrome P450 (CYP) enzymes involved in metabolism. In vivo studies in bile duct-cannulated animals help to quantify the extent of biliary and renal excretion of the parent drug and its metabolites.
References
An In-depth Technical Guide to the Target Selectivity and Binding Affinity of BMS-795311
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-795311 is a potent, orally bioavailable small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP plays a crucial role in the reverse cholesterol transport pathway by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, this compound effectively raises HDL cholesterol levels and reduces LDL cholesterol levels, a mechanism that has been explored for its potential therapeutic benefits in cardiovascular diseases. This technical guide provides a comprehensive overview of the target selectivity and binding affinity of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Target Selectivity and Binding Affinity of this compound
The primary pharmacological target of this compound is the Cholesteryl Ester Transfer Protein. The inhibitory activity of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the key parameter reported.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Cholesteryl Ester Transfer Protein (CETP) | Enzyme-based Scintillation Proximity Assay (SPA) | 4 nM | [1] |
| This compound | Cholesteryl Ester Transfer Protein (CETP) | Human Whole Plasma Assay (hWPA) | 0.22 µM (220 nM) | [1] |
Note: A specific binding affinity value (Kd) for this compound to CETP is not publicly available in the reviewed literature.
Selectivity Profile
While a comprehensive selectivity panel screening for this compound against a broad range of off-target proteins is not publicly available, some information on its selectivity has been reported. Notably, in contrast to the first-generation CETP inhibitor torcetrapib, which exhibited off-target effects leading to increased aldosterone (B195564) levels and blood pressure, this compound has been shown not to increase aldosterone synthase (CYP11B2) mRNA at a concentration of 10 μM in H295R cells[1]. This suggests a more favorable selectivity profile concerning this specific off-target liability that was detrimental to earlier CETP inhibitors. However, without a broader screening panel, the full off-target profile of this compound remains to be fully characterized.
Experimental Protocols
Detailed, proprietary protocols for the specific assays used in the development of this compound are not publicly available. However, based on established methodologies for CETP inhibition assays, the following sections describe the principles and likely components of the key experiments cited.
Enzyme-Based Scintillation Proximity Assay (SPA) for CETP Inhibition
This assay format is a common method for quantifying the activity of enzymes that involve the transfer of radiolabeled molecules in a homogeneous system.
Principle: The assay measures the transfer of a radiolabeled cholesteryl ester (e.g., [3H]-cholesteryl oleate) from a donor particle to an acceptor particle, facilitated by CETP. Scintillation proximity assay (SPA) beads are coated with a molecule that can bind the acceptor particle. When the radiolabeled cholesteryl ester is transferred to the acceptor particle, it is brought into close proximity with the scintillant embedded in the SPA bead, generating a light signal that is detected by a scintillation counter. An inhibitor of CETP will prevent this transfer, resulting in a decrease in the light signal.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl with stabilizers).
-
Prepare donor particles, typically reconstituted HDL containing a radiolabeled cholesteryl ester like [3H]-cholesteryl oleate.
-
Prepare acceptor particles, such as LDL or VLDL.
-
Prepare streptavidin-coated SPA beads. The acceptor particles are often biotinylated to enable binding to the streptavidin-coated beads.
-
Prepare a solution of purified recombinant human CETP.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (in a 96-well or 384-well plate):
-
To each well, add the assay buffer, donor particles, biotinylated acceptor particles, and the CETP enzyme.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the transfer reaction by incubating the plate at 37°C for a defined period (e.g., 1-4 hours).
-
Add the streptavidin-coated SPA beads to each well to capture the acceptor particles.
-
Allow the beads to settle and the binding to reach equilibrium.
-
Measure the scintillation signal using a microplate scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Human Whole Plasma CETP Inhibition Assay (hWPA)
This assay measures the inhibitory effect of a compound on the endogenous CETP activity within a more physiologically relevant matrix, human plasma, using endogenous lipoproteins as donor and acceptor particles.
Principle: The assay quantifies the transfer of a fluorescently labeled neutral lipid from donor lipoproteins to acceptor lipoproteins in human plasma. The donor particles contain a self-quenched fluorescent lipid. In the presence of active endogenous CETP, this fluorescent lipid is transferred to acceptor lipoproteins, leading to de-quenching and an increase in fluorescence intensity. A CETP inhibitor will reduce the rate of this fluorescence increase.
Generalized Protocol:
-
Reagent Preparation:
-
Collect fresh human plasma using standard phlebotomy procedures with an anticoagulant (e.g., EDTA).
-
Prepare a stock solution of a fluorescent neutral lipid donor molecule.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (in a 96-well black microplate):
-
To each well, add a pre-determined volume of human plasma.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow the inhibitor to interact with the plasma components, including CETP.
-
Initiate the reaction by adding the fluorescent neutral lipid donor molecule to all wells.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 1-3 hours) at appropriate excitation and emission wavelengths (e.g., ~465 nm excitation and ~535 nm emission) in a fluorescence plate reader maintained at 37°C.
-
-
Data Analysis:
-
The rate of the fluorescence increase is determined for each concentration of the inhibitor.
-
The percentage of inhibition is calculated by comparing the rate of fluorescence increase in the presence of the inhibitor to the rate in the vehicle control wells.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
CETP Signaling Pathway in Reverse Cholesterol Transport
Caption: CETP's role in the reverse cholesterol transport pathway and its inhibition by this compound.
Experimental Workflow for a CETP Inhibition Scintillation Proximity Assay
Caption: A generalized workflow for determining CETP inhibition using a scintillation proximity assay.
References
In-Depth Technical Guide: BMS-795311, a Potent Cholesteryl Ester Transfer Protein (CETP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-795311 is a potent, orally bioavailable small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides. By inhibiting CETP, this compound effectively raises HDL cholesterol levels and has been investigated as a potential therapeutic agent for the management of dyslipidemia and the reduction of cardiovascular disease risk. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies.
Chemical Structure and Properties
This compound is a complex synthetic molecule with multiple aromatic and fluorinated moieties. Its chemical identity and key physicochemical properties are summarized below.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound (Image generation from SMILES string is not supported in this format. A placeholder is used.)
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[(1R)-1-[3-(cyclopropyloxy)-4-fluorophenyl]-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide | |
| Molecular Formula | C₃₃H₂₃F₁₀NO₃ | |
| Molecular Weight | 671.53 g/mol | |
| SMILES | FC1=C(OC2CC2)C=C(C(C3=CC(F)=CC(OC(F)(F)C(F)F)=C3)(CC4=CC=CC=C4)NC(=O)C5=CC(C(F)(F)F)=C(F)C=C5)C=C1 | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Aqueous Solubility | Data not available | |
| pKa | Data not available |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the action of CETP. This inhibition disrupts the normal lipid transfer process in the plasma, leading to a favorable alteration of the lipoprotein profile.
CETP Inhibition Signaling Pathway:
Figure 2: Simplified signaling pathway of CETP inhibition by this compound.
Preclinical Pharmacology
The efficacy and potency of this compound have been evaluated through a series of in vitro and in vivo studies.
In Vitro Potency
| Assay | IC₅₀ | Reference |
| Enzyme-based Scintillation Proximity Assay (SPA) | 4 nM | [2] |
| Human Whole Plasma Assay (hWPA) | 0.22 µM | [2] |
In Vivo Efficacy in hCETP/apoB-100 Dual Transgenic Mice
| Dose (Oral) | Effect | Reference |
| 1-3 mg/kg | Inhibition of plasma cholesteryl ester transfer activity | [2] |
| 3-10 mg/kg (3 days) | Increased high-density lipoprotein-cholesterol (HDL-C) content | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
5.1. CETP Inhibition Scintillation Proximity Assay (SPA)
This assay quantifies the ability of a compound to inhibit the transfer of radiolabeled cholesteryl ester from donor to acceptor beads.
Figure 3: Experimental workflow for the CETP Scintillation Proximity Assay.
Methodology:
-
Preparation of Donor Particles: Biotinylated high-density lipoprotein (HDL) is incubated with [³H]cholesteryl ester to form radiolabeled donor particles.
-
Reaction Mixture: In a microplate, human plasma (as a source of CETP) is mixed with varying concentrations of this compound.
-
Initiation of Transfer: The [³H]cholesteryl ester-labeled biotinylated HDL donor particles are added to the reaction mixture.
-
Capture: Streptavidin-coated scintillation proximity assay (SPA) beads are added. These beads bind to the biotinylated HDL.
-
Incubation: The mixture is incubated to allow for the CETP-mediated transfer of [³H]cholesteryl ester from the donor HDL to endogenous lipoproteins in the plasma.
-
Detection: The plate is read in a scintillation counter. When [³H]cholesteryl ester is in close proximity to the SPA bead (i.e., still on the donor HDL), it excites the scintillant within the bead, producing a light signal. As the radiolabel is transferred away, the signal decreases.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of this compound to the control (no inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
5.2. Human Whole Plasma Assay (hWPA)
This assay measures the inhibition of endogenous CETP activity directly in human plasma.
Methodology:
-
Plasma Preparation: Freshly collected human plasma is used as the source of both CETP and lipoproteins.
-
Inhibitor Addition: this compound is added to the plasma at various concentrations.
-
Radiolabeling: A trace amount of [¹⁴C]cholesteryl ester incorporated into HDL is added to the plasma.
-
Incubation: The plasma is incubated to allow for the transfer of the radiolabeled cholesteryl ester from HDL to apolipoprotein B-containing lipoproteins (LDL and VLDL).
-
Lipoprotein Precipitation: A precipitating reagent (e.g., heparin and manganese chloride) is added to selectively precipitate the apolipoprotein B-containing lipoproteins.
-
Separation: The mixture is centrifuged to pellet the precipitated lipoproteins.
-
Quantification: The radioactivity in the supernatant (containing the HDL fraction) is measured using a scintillation counter.
-
Data Analysis: The CETP activity is determined by the amount of radioactivity transferred from the HDL fraction. The percent inhibition by this compound is calculated, and the IC₅₀ is determined.
5.3. Aldosterone (B195564) Synthase (CYP11B2) mRNA Expression in H295R Cells
This experiment assesses the potential off-target effects of this compound on steroidogenesis.
Figure 4: Experimental workflow for assessing CYP11B2 mRNA expression in H295R cells.
Methodology:
-
Cell Culture: Human H295R adrenocortical carcinoma cells are cultured under standard conditions.
-
Treatment: The cells are treated with 10 µM this compound for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for aldosterone synthase (CYP11B2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of CYP11B2 mRNA is calculated using the comparative Ct (ΔΔCt) method. The results indicated that this compound does not increase aldosterone synthase mRNA at this concentration and time point.[2]
5.4. In Vivo Studies in hCETP/apoB-100 Dual Transgenic Mice
These studies evaluate the in vivo efficacy of this compound in a relevant animal model.
Methodology:
-
Animal Model: Human CETP (hCETP) and apolipoprotein B-100 (apoB-100) dual transgenic mice are used. These mice have a lipoprotein profile that more closely resembles that of humans.
-
Drug Administration: this compound is administered orally to the mice at doses ranging from 1 to 10 mg/kg.
-
Blood Sampling: Blood samples are collected at various time points after drug administration.
-
CETP Activity Assay: Plasma CETP activity is measured using an ex vivo assay similar to the human whole plasma assay described above.
-
Lipid Analysis: Plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides are determined using standard enzymatic assays.
-
Data Analysis: The effect of this compound on CETP activity and the plasma lipid profile is evaluated by comparing the treated group to a vehicle-treated control group.
5.5. Rat Telemetry Study
This study assesses the cardiovascular safety profile of this compound.
Methodology:
-
Animal Model: Rats are surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.
-
Drug Administration: this compound is administered intravenously at a dose of 8 mg/kg.
-
Data Collection: Mean, systolic, and diastolic blood pressure, heart rate, and locomotor activity are continuously recorded.
-
Data Analysis: The cardiovascular parameters before and after drug administration are compared to assess any potential effects of this compound. The results showed no effect on the measured cardiovascular parameters.
Conclusion
This compound is a highly potent inhibitor of CETP with demonstrated efficacy in both in vitro and in vivo models. Its mechanism of action leads to a significant increase in HDL-C levels, suggesting its potential as a therapeutic agent for dyslipidemia. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of cardiovascular drug discovery and development. Further investigation into its aqueous solubility, pKa, and long-term safety and efficacy in clinical settings is warranted.
References
The Role of BMS-795311 in Reverse Cholesterol Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. This multi-step pathway facilitates the removal of excess cholesterol from peripheral tissues, including lipid-laden macrophages within atherosclerotic plaques, and its transport to the liver for excretion. A key player in the intravascular phase of RCT is the cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP has emerged as a promising therapeutic strategy to raise HDL cholesterol (HDL-C) levels and enhance RCT. BMS-795311 is a potent, orally bioavailable small molecule inhibitor of CETP. This technical guide provides an in-depth overview of the role of this compound in the context of reverse cholesterol transport, including its mechanism of action, relevant experimental protocols for evaluating its efficacy, and the signaling pathways governing this process.
Core Mechanism of Action of this compound
This compound functions as a highly potent inhibitor of Cholesteryl Ester Transfer Protein (CETP). The primary role of CETP is the transfer of cholesteryl esters from HDL to very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) in exchange for triglycerides. By inhibiting this process, this compound is anticipated to increase the concentration of cholesterol within HDL particles, thereby promoting the maturation of HDL and enhancing the overall capacity of the reverse cholesterol transport pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound, highlighting its potency as a CETP inhibitor.
| Parameter | Value | Assay Condition | Reference |
| IC50 (Enzyme-based SPA) | 4 nM | Scintillation proximity assay | [1][2] |
| IC50 (Human whole plasma) | 0.22 µM | Human whole plasma assay | [2] |
The Reverse Cholesterol Transport Pathway and the Role of CETP Inhibition
The diagram below illustrates the key steps of the reverse cholesterol transport pathway and the central role of CETP inhibition by molecules such as this compound.
References
Unraveling the Biological Activity of BMS-795311: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity of BMS-795311, a potent and orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP). The following sections detail its mechanism of action, quantitative biological data, and the experimental protocols utilized in its characterization.
Core Mechanism of Action: CETP Inhibition
This compound exerts its biological effect through the potent inhibition of Cholesteryl Ester Transfer Protein (CETP).[1][2][3] CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting this process, this compound effectively remodels lipoprotein profiles, leading to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C). This modulation of lipid profiles is a key therapeutic strategy for the potential treatment of dyslipidemia and the reduction of cardiovascular disease risk.
Quantitative Biological Data
The biological activity of this compound has been quantified through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and efficacy across different experimental systems.
Table 1: In Vitro Inhibition of CETP Activity
| Assay Type | Species | IC50 | Reference |
| Enzyme-based Scintillation Proximity Assay (SPA) | Human | 4 nM | [1][2] |
| Human Whole Plasma Assay (hWPA) | Human | 0.22 µM | [2][3] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Dosing | Key Findings | Reference |
| Human CETP/apoB-100 Dual Transgenic Mice | 1 mg/kg (oral) | Maximal inhibition of cholesteryl ester transfer activity. | [3] |
| Moderately-fat fed Hamsters | 3-10 mg/kg (oral, 3 days) | Increased HDL-C content and size, comparable to torcetrapib. | [2][3] |
Table 3: Pharmacokinetic Profile in Various Species
| Species | Oral Bioavailability | Cmax (at specified oral dose) | Terminal Half-life (intravenous) | Reference |
| Mice | 37% | 5.3 ng/mL (10 mg/kg) | 6 h | [2] |
| Rats | 37% | 17 ng/mL (10 mg/kg) | 7 h | [2] |
| Monkeys | 20% | 1.7 ng/mL (5 mg/kg) | >18 h | [2] |
| Dogs | 5% | 0.43 ng/mL (5 mg/kg) | 10 h | [2] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of CETP inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of BMS-795311 on Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-795311 is a potent and orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By inhibiting CETP, this compound was developed with the therapeutic goal of raising HDL cholesterol (HDL-C) levels, a strategy aimed at reducing the risk of atherosclerotic cardiovascular disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on lipid metabolism as demonstrated in preclinical studies, and the experimental methodologies used for its evaluation. Due to the limited public availability of human clinical trial data for this compound, this guide also includes contextual data from other CETP inhibitors to illustrate the expected effects in humans.
Core Mechanism of Action: CETP Inhibition
This compound exerts its effects on lipid metabolism by directly inhibiting the action of CETP. This inhibition blocks the transfer of cholesteryl esters from HDL particles to apolipoprotein B-containing lipoproteins (VLDL and LDL).[1] Consequently, this leads to a remodeling of lipoprotein profiles, characterized by an increase in the concentration and size of HDL particles and a decrease in the cholesterol content of LDL particles.
Below is a signaling pathway diagram illustrating the role of CETP and the impact of its inhibition.
Quantitative Data on Lipid Profile Modulation
Preclinical Efficacy of this compound
The potency and in vivo efficacy of this compound have been evaluated in various preclinical models. The compound is a highly potent inhibitor of CETP, as demonstrated by in vitro assays.
| Assay Type | IC50 |
| Enzyme-based Scintillation Proximity Assay (SPA) | 4 nM[2][3] |
| Human Whole Plasma Assay (hWPA) | 0.22 µM[2] |
Table 1: In Vitro Potency of this compound
In animal models, oral administration of this compound led to significant and dose-dependent changes in lipid profiles, most notably an increase in HDL-C.
| Animal Model | Dose | Effect |
| Human CETP/apoB-100 Dual Transgenic Mice | 1 mg/kg (oral) | Maximally inhibited plasma cholesteryl ester (CE) transfer activity.[1] |
| Moderately-fat fed Hamsters | 3-10 mg/kg (oral, for 3 days) | Increased high density lipoprotein-cholesterol (HDL-C) content.[2] |
| Moderately-fat fed Hamsters | 10 mg/kg (oral) | Increased plasma HDL-C content by 45%.[2] |
Table 2: Preclinical In Vivo Efficacy of this compound on Lipid Metabolism
Clinical Effects of Other CETP Inhibitors on Human Lipid Profiles
While specific clinical trial data for this compound is not publicly available, the effects of other CETP inhibitors in human studies can provide a valuable reference for the anticipated impact on lipid profiles. The following table summarizes representative data from clinical trials of another CETP inhibitor, anacetrapib.
| Treatment Group (in patients with CHD on statin therapy) | Change in HDL-C | Change in LDL-C |
| Anacetrapib | +138%[4] | -40%[4] |
Table 3: Representative Clinical Efficacy of a CETP Inhibitor (Anacetrapib) on Human Lipid Profiles. [4]
Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorometric Method)
A common method to determine the in vitro potency of CETP inhibitors is a fluorometric assay. The general workflow for such an assay is depicted below.
Methodology:
-
Reagent Preparation : Prepare working solutions of the CETP source (recombinant human CETP or human plasma), donor particles (containing a self-quenched fluorescent lipid), acceptor particles, and assay buffer.
-
Inhibitor Preparation : Create a series of dilutions of this compound in the assay buffer to test a range of concentrations.
-
Reaction Setup : In a 96-well microplate, add the CETP source to each well, followed by the different concentrations of the inhibitor or vehicle control.
-
Incubation : Incubate the plate for a defined period to allow the inhibitor to bind to CETP.
-
Reaction Initiation : Add the donor and acceptor particles to all wells to start the transfer reaction.
-
Fluorescence Measurement : Monitor the increase in fluorescence over time using a fluorescence plate reader. The transfer of the fluorescent lipid from the donor to the acceptor particle results in de-quenching and an increase in fluorescence.
-
Data Analysis : Calculate the percentage of CETP inhibition for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration at which 50% of CETP activity is inhibited, is then determined by fitting the data to a dose-response curve.
In Vivo Efficacy Assessment in Animal Models
Human CETP Transgenic Mice Model:
-
Animal Model : Utilize transgenic mice expressing human CETP to provide a relevant in vivo model, as wild-type mice do not express CETP.
-
Acclimation and Grouping : Animals are acclimated to the housing conditions and then randomly assigned to treatment and vehicle control groups.
-
Baseline Sampling : Collect baseline blood samples to determine the initial lipid profiles.
-
Dosing : Administer this compound or the vehicle control orally at the desired dose(s) and frequency.
-
Blood Collection : Collect blood samples at various time points post-dosing.
-
Lipid Analysis : Separate plasma from the blood samples and measure the concentrations of total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.
-
Data Analysis : Compare the changes in lipid profiles between the treatment and control groups to assess the in vivo efficacy of this compound.
Hamster Model:
-
Animal Model : Golden Syrian hamsters, often fed a high-fat diet to induce a more human-like dyslipidemic profile, are used.
-
Study Design : Similar to the mouse model, the study includes acclimation, grouping, baseline blood sampling, and oral administration of this compound or vehicle.
-
Lipid Profile Analysis : Plasma lipid levels are measured at the end of the treatment period and compared between the groups to evaluate the effect of the compound on lipid metabolism in a diet-induced dyslipidemia model.
Conclusion
This compound is a potent CETP inhibitor that has demonstrated significant efficacy in preclinical models, leading to a favorable modulation of lipid profiles, primarily a substantial increase in HDL-C. While the lack of publicly available human clinical trial data for this compound necessitates a cautious interpretation of its potential clinical effects, the data from other CETP inhibitors suggest that this class of compounds can effectively raise HDL-C and lower LDL-C in humans. The experimental protocols outlined in this guide provide a framework for the evaluation of CETP inhibitors and their impact on lipid metabolism. Further research and clinical studies would be necessary to fully elucidate the therapeutic potential of this compound in the management of dyslipidemia and the reduction of cardiovascular risk.
References
Methodological & Application
Application Notes and Protocols for BMS-795311 Scintillation Proximity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-795311 is a potent and orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins, playing a crucial role in cholesterol metabolism.[3] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels. This document provides a detailed protocol for a Scintillation Proximity Assay (SPA) to determine the inhibitory activity of this compound on CETP.
The SPA is a homogeneous assay technology that enables the rapid and sensitive measurement of a broad range of biological processes without the need for separation steps.[3][4] In this assay, a biotinylated acceptor lipoprotein (LDL) is captured by streptavidin-coated SPA beads. A radiolabeled cholesteryl ester ([³H]CE) incorporated into a donor lipoprotein (HDL) is transferred to the biotinylated LDL by CETP. When the radiolabeled cholesteryl ester is in close proximity to the scintillant embedded in the SPA bead, it stimulates light emission, which is detected by a scintillation counter.[3][5] Inhibitors of CETP, such as this compound, will prevent this transfer, leading to a decrease in the scintillation signal.
Signaling Pathway: CETP-Mediated Lipid Transfer and Inhibition by this compound
Cholesteryl Ester Transfer Protein (CETP) acts as a shuttle, facilitating the exchange of neutral lipids between lipoproteins. Primarily, it mediates the transfer of cholesteryl esters (CE) from High-Density Lipoprotein (HDL), often referred to as "good cholesterol," to Apolipoprotein B-containing lipoproteins, namely Low-Density Lipoprotein (LDL) and Very-Low-Density Lipoprotein (VLDL). In exchange, triglycerides (TG) are transferred from VLDL and LDL to HDL. This process ultimately leads to a reduction in HDL cholesterol levels and an increase in LDL cholesterol levels.
This compound is a small molecule inhibitor that binds to CETP, inducing a conformational change that blocks the lipid transfer tunnel. By inhibiting CETP, this compound effectively prevents the transfer of cholesteryl esters from HDL, leading to an increase in HDL cholesterol levels in the plasma.
Experimental Workflow
The experimental workflow for the this compound CETP Scintillation Proximity Assay involves a series of sequential steps from reagent preparation to data analysis. The process begins with the preparation of all necessary reagents, including the assay buffer, donor and acceptor lipoproteins, CETP enzyme, and the test inhibitor, this compound. A serial dilution of the inhibitor is prepared to determine its dose-dependent effect. The assay is then set up in a 96-well plate by combining the assay buffer, CETP enzyme, and the inhibitor dilutions. Following a pre-incubation period to allow the inhibitor to bind to the enzyme, the reaction is initiated by adding the donor and acceptor lipoproteins. The plate is then incubated to allow for the CETP-mediated transfer of radiolabeled cholesteryl ester. Finally, the scintillation signal is measured using a microplate scintillation counter, and the data is analyzed to determine the inhibitory activity of this compound.
Data Presentation
The inhibitory activity of this compound on CETP is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the key quantitative data for this compound in the context of a CETP SPA.
| Parameter | Value | Assay Conditions |
| IC50 | ~4 nM | Enzyme-based Scintillation Proximity Assay[1] |
| Radioligand | [³H]Cholesteryl Ester | Incorporated into HDL |
| Acceptor | Biotinylated LDL | Captured by Streptavidin-SPA beads |
| Enzyme | Recombinant Human CETP | Commercially available |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA, 0.1% BSA | Typical buffer composition |
| Incubation Time | 1-2 hours | At 37°C |
| Plate Format | 96-well or 384-well | White, clear bottom plates |
Experimental Protocols
This section provides a detailed methodology for performing the this compound CETP Scintillation Proximity Assay.
Materials and Reagents
-
This compound: Prepare a stock solution in 100% DMSO.
-
Recombinant Human CETP: Commercially available.
-
[³H]Cholesteryl Ester labeled Human HDL (Donor Lipoprotein): Commercially available or prepared in-house.
-
Biotinylated Human LDL (Acceptor Lipoprotein): Commercially available or prepared in-house.
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads: Commercially available.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM EDTA, 0.1% (w/v) Bovine Serum Albumin (BSA).
-
96-well white, clear-bottom microplates.
-
Microplate Scintillation Counter.
Experimental Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store at 4°C.
-
Reconstitute the streptavidin-coated SPA beads in the Assay Buffer to the desired concentration according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in Assay Buffer containing a final DMSO concentration of 1%. The concentration range should typically span from 0.1 nM to 1 µM.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the specified order:
-
25 µL of Assay Buffer.
-
10 µL of the serially diluted this compound or vehicle control (Assay Buffer with 1% DMSO).
-
15 µL of recombinant human CETP solution (pre-diluted in Assay Buffer to the desired final concentration).
-
-
Mix the contents of the wells gently by tapping the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the CETP enzyme.
-
-
Reaction Initiation:
-
Prepare a mixture of [³H]Cholesteryl Ester labeled HDL and biotinylated LDL in Assay Buffer.
-
Add 50 µL of the lipoprotein mixture to each well to initiate the transfer reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 to 2 hours. The optimal incubation time should be determined empirically.
-
-
Addition of SPA Beads:
-
Add 50 µL of the reconstituted streptavidin-coated SPA bead suspension to each well.
-
Seal the plate and incubate at room temperature for at least 30 minutes to allow the biotinylated LDL to bind to the beads. For optimal signal, a longer incubation of up to 2 hours may be beneficial.
-
-
Scintillation Counting:
-
Measure the scintillation signal in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
The data is typically analyzed by plotting the scintillation counts against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the CETP activity, can be calculated using a non-linear regression analysis with a sigmoidal dose-response curve fit. The following equation is commonly used:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the measured signal.
-
X is the logarithm of the inhibitor concentration.
-
Top and Bottom are the plateaus of the curve.
-
LogIC50 is the logarithm of the IC50.
-
HillSlope describes the steepness of the curve.
-
-
By following this detailed protocol, researchers can accurately determine the inhibitory potency of this compound and other related compounds on CETP activity, facilitating drug discovery and development efforts in the field of cardiovascular disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:939390-99-5 Probechem Biochemicals [probechem.com]
- 3. Scintillation Proximity Assays | Revvity [revvity.com]
- 4. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 5. Modulating cholesteryl ester transfer protein activity maintains efficient pre-β-HDL formation and increases reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-795311 in Human Whole Plasma Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-795311 is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), with an IC50 of 4 nM in enzyme-based scintillation proximity assays.[1] By inhibiting CETP, this compound effectively blocks the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins, leading to an increase in HDL-cholesterol levels. This mechanism of action makes it a compound of interest in the development of therapies for dyslipidemia and cardiovascular diseases.
Accurate quantification of this compound in human whole plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, determining the extent of plasma protein binding is essential, as only the unbound fraction of a drug is typically pharmacologically active.[2] These application notes provide a detailed protocol for the quantification of this compound in human whole plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used bioanalytical technique known for its sensitivity and selectivity.[3][4][5] A protocol for determining the plasma protein binding of this compound is also presented.
Mechanism of Action: CETP Inhibition
This compound exerts its therapeutic effect by inhibiting the Cholesteryl Ester Transfer Protein (CETP). The following diagram illustrates the role of CETP in lipid metabolism and the impact of its inhibition by this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Whole Plasma by LC-MS/MS
This protocol outlines the procedure for extracting this compound from human plasma and quantifying its concentration using LC-MS/MS.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Human whole plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole mass spectrometer)
2. Experimental Workflow
The following diagram illustrates the workflow for the quantification of this compound in human plasma.
3. Detailed Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Prepare a stock solution of the Internal Standard (IS) in a similar manner.
-
Serially dilute the this compound stock solution with 50:50 Methanol:Water to prepare working standards for the calibration curve and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation): [4][6]
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Spike with the appropriate amount of this compound working standard (for calibration curve and QC samples) or vehicle (for blank samples).
-
Add 300 µL of cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions (Example):
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be optimized for this compound and the chosen IS. The precursor ion would be the protonated molecule [M+H]+, and the product ion would be a stable fragment generated by collision-induced dissociation.
-
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the data.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis
This protocol describes a common method to determine the fraction of this compound that is unbound to plasma proteins.[7][8]
1. Materials and Reagents
-
This compound
-
Human whole plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes
-
Incubator shaker
-
LC-MS/MS system
2. Detailed Methodology
-
Spike human plasma with this compound to the desired concentration.
-
Add the spiked plasma to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Analyze the concentration of this compound in both aliquots using the validated LC-MS/MS method described in Protocol 1.
3. Data Analysis
-
Calculate the fraction unbound (fu) using the following formula:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
-
The percentage of plasma protein binding can then be calculated as:
-
% Bound = (1 - fu) * 100
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables are examples of how to present calibration curve data and assay performance metrics.
Table 1: Example Calibration Curve Data for this compound in Human Plasma
| Nominal Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 1.05 | 105.0 |
| 5 | 0.061 | 4.98 | 99.6 |
| 20 | 0.245 | 20.1 | 100.5 |
| 50 | 0.610 | 50.8 | 101.6 |
| 100 | 1.225 | 99.5 | 99.5 |
| 500 | 6.130 | 502.1 | 100.4 |
| 1000 | 12.280 | 998.7 | 99.9 |
Table 2: Example Inter-day and Intra-day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 103.2 | 9.8 | 105.1 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 101.3 |
| Medium | 80 | 4.5 | 101.5 | 5.1 | 99.8 |
| High | 800 | 3.8 | 99.2 | 4.2 | 100.7 |
LLOQ: Lower Limit of Quantification
Conclusion
The protocols described in these application notes provide a comprehensive framework for the reliable quantification of this compound in human whole plasma and the determination of its plasma protein binding. Adherence to these methodologies will ensure the generation of high-quality data, which is essential for the successful preclinical and clinical development of this compound. It is important to note that specific parameters, particularly for the LC-MS/MS method, will require optimization in the user's laboratory.
References
- 1. BMS 795311 | CAS 939390-99-5 | BMS795311 | Tocris Bioscience [tocris.com]
- 2. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. irjms.com [irjms.com]
- 5. High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of glibenclamide in human plasma by liquid chromatography and atmospheric pressure chemical ionization/MS-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. In vitro protein binding studies with BMS-204352: lack of protein binding displacement interaction in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-795311 in Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of BMS-795311, a potent Cholesteryl Ester Transfer Protein (CETP) inhibitor, in preclinical studies involving transgenic mice expressing human CETP (hCETP).
Introduction
This compound is a small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in lipid metabolism. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels and potentially reducing the risk of atherosclerotic cardiovascular disease. Preclinical evaluation of CETP inhibitors like this compound in relevant animal models is crucial for understanding their efficacy and mechanism of action. Due to species differences (mice do not naturally express CETP), transgenic mice expressing human CETP are the preferred model for these studies.
Mechanism of Action: Reverse Cholesterol Transport Pathway
This compound exerts its effect by inhibiting CETP, thereby modulating the Reverse Cholesterol Transport (RCT) pathway. This pathway is critical for the removal of excess cholesterol from peripheral tissues and its transport back to the liver for excretion.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from treating hCETP transgenic mice with this compound, based on preclinical data for potent CETP inhibitors.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | ~37% |
| Plasma Clearance | Low |
| Volume of Distribution | Low |
| Terminal Half-life | ~6 hours |
Table 2: Efficacy of this compound on Plasma Lipids in hCETP Transgenic Mice
| Treatment Group | Dose (mg/kg, oral) | HDL-C Change (%) | LDL-C Change (%) | CETP Activity Inhibition (%) |
| Vehicle Control | 0 | Baseline | Baseline | 0 |
| This compound | 1 | ↑ (Significant Increase) | ↓ (Moderate Decrease) | ~100 (Maximal)[1] |
| This compound | (Dose Range) | Dose-dependent ↑ | Dose-dependent ↓ | Dose-dependent ↑ |
Table 3: Effect of this compound on Atherosclerotic Plaque Development in hCETP Transgenic Mice
| Treatment Group | Dose (mg/kg/day) | Treatment Duration (weeks) | Aortic Plaque Area (% of total aorta) | Plaque Lipid Content (% of plaque area) |
| Vehicle Control | 0 | 12-16 | Baseline | Baseline |
| This compound | 1 - 10 | 12-16 | ↓ (Significant Reduction) | ↓ (Significant Reduction) |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound in hCETP transgenic mice.
Experimental Workflow
Protocol 1: In Vivo Efficacy Study in hCETP Transgenic Mice
1. Animal Model:
-
Species: Mus musculus
-
Strain: C57BL/6 background expressing the human CETP transgene.
-
Age: 8-12 weeks at the start of the study.
-
Sex: Both male and female mice can be used, but should be housed and analyzed separately.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to a high-fat diet to induce atherosclerosis.
2. Drug Formulation and Administration:
-
Compound: this compound
-
Formulation: Prepare a suspension in a suitable vehicle, such as 0.5% (w/v) methylcellulose (B11928114) or 1% carboxymethylcellulose in sterile water. The formulation should be prepared fresh daily and sonicated to ensure a homogenous suspension.
-
Dose: A starting dose of 1 mg/kg has been shown to achieve maximal CETP inhibition[1]. A dose-response study (e.g., 0.3, 1, 3, 10 mg/kg) is recommended to determine the optimal dose for desired effects on lipid profiles and atherosclerosis.
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Control Group: Administer the vehicle alone to a control group of mice.
3. Treatment Duration:
-
For effects on plasma lipids, a short-term study of 1-4 weeks may be sufficient.
-
For assessing the impact on atherosclerosis development, a longer-term study of 12-16 weeks is typically required.
4. Sample Collection:
-
Blood: Collect blood samples via retro-orbital or tail vein bleeding at baseline and at specified time points during the study. For terminal collection, cardiac puncture is preferred. Collect blood in EDTA-coated tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Aorta: At the end of the study, euthanize mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Carefully dissect the entire aorta from the heart to the iliac bifurcation.
5. Endpoint Analysis:
-
Plasma Lipid Analysis: Measure plasma levels of total cholesterol (TC), HDL-C, LDL-C, and triglycerides (TG) using commercially available enzymatic kits.
-
Atherosclerosis Quantification: Stain the dissected aorta with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
Immunohistochemistry: Embed a portion of the aortic root or arch in OCT compound for cryosectioning. Perform immunohistochemical staining for markers of macrophages (e.g., CD68) and smooth muscle cells (e.g., α-actin) to assess plaque composition.
-
Western Blot: Extract protein from a segment of the aorta to analyze the expression of relevant proteins involved in inflammation and lipid metabolism.
Protocol 2: Oral Gavage in Mice
Materials:
-
Appropriately sized gavage needle (20-22 gauge for adult mice) with a ball tip.
-
Syringe (1 ml).
-
This compound formulation.
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus (approximately to the level of the last rib), slowly administer the formulated compound.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after the procedure.
Protocol 3: Oil Red O Staining of Aorta for Atherosclerosis Quantification
Materials:
-
Dissected aorta.
-
70% ethanol (B145695).
-
Oil Red O working solution (0.5% in isopropanol, diluted with water).
-
PBS.
-
Microscope slide.
-
Digital camera and image analysis software.
Procedure:
-
After dissection, carefully clean the aorta of any surrounding adipose and connective tissue.
-
Open the aorta longitudinally.
-
Rinse the aorta in 70% ethanol.
-
Stain the aorta with Oil Red O working solution for 15-25 minutes.
-
Destain in 70% ethanol for 5 minutes.
-
Rinse with PBS.
-
Mount the aorta on a microscope slide with the intimal surface facing up.
-
Capture a high-resolution image of the entire aorta.
-
Use image analysis software to quantify the red-stained (lipid-rich) plaque area and the total aortic surface area. Express the atherosclerotic burden as the percentage of the total area covered by plaques.
Protocol 4: Immunohistochemistry of Aortic Root
Materials:
-
OCT-embedded aortic root sections (5-10 µm).
-
Primary antibodies (e.g., anti-CD68 for macrophages, anti-α-actin for smooth muscle cells).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Bring cryosections to room temperature and fix in cold acetone.
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze under a microscope to assess plaque composition.
Protocol 5: Western Blot Analysis of Aortic Tissue
Materials:
-
Aortic tissue segment.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary and secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Homogenize the aortic tissue in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
References
Dosing Recommendations for the CETP Inhibitor BMS-795311 in Hamster Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preclinical evaluation of BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor, in hamster models. Due to the absence of publicly available in vivo dosing data for this compound in any species, the following recommendations are extrapolated from studies conducted with other CETP inhibitors in hamsters, a suitable species due to their endogenous CETP activity. These guidelines are intended to serve as a starting point for study design and underscore the necessity of conducting dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies for this compound.
Introduction to this compound and its Mechanism of Action
This compound is a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP), with an in vitro IC50 of 4 nM. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, this compound is expected to increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels, a therapeutic strategy investigated for the treatment of dyslipidemia and the reduction of cardiovascular disease risk. Hamsters are a relevant animal model for studying CETP inhibitors as they, like humans, naturally express plasma CETP.
Signaling Pathway of CETP Inhibition
Application Notes and Protocols for In Vitro CETP Inhibition by BMS-795311
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro characterization of BMS-795311, a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP is a key plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels. This document outlines the methodology for a fluorometric CETP inhibition assay and a cell-based cholesterol efflux assay to assess the functional consequences of CETP inhibition by this compound.
Introduction
Cholesteryl Ester Transfer Protein (CETP) plays a crucial role in the reverse cholesterol transport pathway. It mediates the transfer of cholesteryl esters from anti-atherogenic HDL to pro-atherogenic very-low-density (VLDL) and low-density (LDL) lipoproteins in exchange for triglycerides. By inhibiting CETP, compounds like this compound can increase HDL cholesterol and potentially reduce the risk of cardiovascular diseases. The following protocols describe robust in vitro methods to quantify the inhibitory activity of this compound on CETP and to evaluate its impact on macrophage cholesterol efflux.
Quantitative Data: this compound CETP Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The IC50 values for this compound can vary depending on the specific assay conditions.
| Assay Type | CETP Source | IC50 Value |
| Enzyme-based Scintillation Proximity Assay (SPA) | Not Specified | 4 nM |
| Human Whole Plasma Assay (hWPA) | Human Plasma | 0.22 µM |
Note: The data presented here is for reference and may vary based on experimental conditions.
CETP Signaling Pathway and Inhibition
CETP facilitates the exchange of neutral lipids between lipoproteins. It transfers cholesteryl esters from HDL to VLDL and LDL, and triglycerides from VLDL and LDL to HDL. This compound inhibits this transfer, leading to an accumulation of cholesteryl esters in HDL and an increase in HDL particle size.
Experimental Protocols
Fluorometric CETP Inhibition Assay
This assay measures the transfer of a self-quenched fluorescent neutral lipid from a donor particle to an acceptor particle, a process facilitated by CETP. The increase in fluorescence upon transfer is proportional to CETP activity, and its reduction in the presence of an inhibitor is used to determine the inhibitor's potency.[1]
Materials:
-
This compound
-
Recombinant human CETP or human plasma as a source of CETP
-
CETP activity assay kit (containing donor and acceptor particles, and assay buffer)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
-
DMSO
Protocol:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup:
-
Blank (No CETP): Add assay buffer.
-
Positive Control (No Inhibitor): Add DMSO.
-
Test Wells: Add the desired concentrations of this compound.
-
-
Add CETP Source: Add recombinant human CETP or diluted human plasma to all wells except the blank.
-
Add Donor and Acceptor Particles: Add the donor and acceptor particles from the assay kit to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity kinetically using a microplate reader (e.g., Excitation/Emission = 480/511 nm).[2]
Data Analysis:
-
Background Subtraction: Subtract the fluorescence of the blank wells from all other wells.[1]
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Cell-Based Cholesterol Efflux Assay
This assay measures the ability of a CETP inhibitor to modulate cholesterol efflux from macrophage foam cells, a key process in reverse cholesterol transport.[2] While CETP inhibitors primarily act on plasma CETP, this assay can help understand the downstream effects on HDL functionality.
Materials:
-
Macrophage cell line (e.g., J774)
-
Cell culture medium and supplements
-
Fluorescently-labeled cholesterol (e.g., BODIPY-cholesterol)
-
Apolipoprotein A-I (ApoA-I) or HDL as cholesterol acceptors
-
This compound
-
96-well cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
-
Cholesterol Loading: Label the cells with a fluorescent cholesterol analog to create foam cells.
-
Equilibration: Wash the cells and incubate them in a serum-free medium to allow for cholesterol pool equilibration.[2]
-
Efflux Assay:
-
Wash the cells.
-
Add efflux medium containing a cholesterol acceptor (e.g., ApoA-I or HDL).
-
Add this compound at various concentrations to the appropriate wells.
-
Incubate for a defined period (e.g., 4-24 hours).[2]
-
-
Quantification:
-
Collect the supernatant (containing the effluxed cholesterol).
-
Lyse the cells to determine the amount of cholesterol remaining.
-
Measure the fluorescence in both the supernatant and the cell lysate.[2]
-
Data Analysis:
-
Calculate Percent Efflux:
-
% Cholesterol Efflux = 100 * (Fluorescence_supernatant / (Fluorescence_supernatant + Fluorescence_cell_lysate))
-
-
Analyze the Effect of this compound: Compare the percent cholesterol efflux in the presence of different concentrations of this compound to the control to determine its effect on this process.
Disclaimer
These protocols are intended for research use only. Investigators should optimize the protocols for their specific experimental conditions and reagents. Standard laboratory safety practices should be followed.
References
Application Notes: Evaluating the Efficacy of BMS-795311, a Potent CETP Inhibitor, Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-795311 is a potent, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP is a crucial plasma protein that facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides. By inhibiting CETP, this compound aims to increase HDL cholesterol (HDL-C) levels and reduce LDL cholesterol (LDL-C) levels, a therapeutic strategy for mitigating the risk of atherosclerotic cardiovascular disease. The evaluation of this compound efficacy at a cellular level is critical for understanding its mechanism of action and potential therapeutic benefits. This document provides detailed protocols for key cell-based assays to assess the efficacy of this compound, focusing on its impact on macrophage cholesterol efflux and foam cell formation.
Mechanism of Action of this compound
This compound directly binds to CETP, inhibiting its function of transferring cholesteryl esters from HDL to LDL and VLDL. This leads to an accumulation of cholesterol in HDL particles, thereby raising HDL-C levels, and a reduction of cholesterol in LDL particles, lowering LDL-C levels. A key consequence of elevated and more functional HDL is the enhancement of reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues, including lipid-laden macrophages (foam cells) in atherosclerotic plaques, is returned to the liver for excretion.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Description | IC50 | Reference |
| Enzyme-based Scintillation Proximity Assay (SPA) | Measures the direct inhibition of purified CETP enzyme activity. | 4 nM | [1] |
| Human Whole Plasma Assay (hWPA) | Measures the inhibition of CETP activity in a more physiologically relevant human plasma environment. | 0.22 µM | [1] |
Table 2: Representative Efficacy of CETP Inhibitors in Macrophage Cholesterol Efflux Assays
| Compound | Cell Line | Assay Type | Result | Reference |
| Anacetrapib | J774 Macrophages | BODIPY-cholesterol efflux | Significantly increased cholesterol efflux capacity. | [2][3][4] |
| Anacetrapib | THP-1 Macrophages | Radiolabeled cholesterol efflux | Increased cholesterol efflux by ~2.4-fold. | [5] |
| Evacetrapib | Not Specified | Total cholesterol efflux | Increased total cholesterol efflux up to 34%. | [6] |
| Evacetrapib | Not Specified | ABCA1-specific efflux | Increased ABCA1-specific efflux up to 26%. | [6] |
Experimental Protocols
Protocol 1: Macrophage Cholesterol Efflux Assay
This assay measures the ability of HDL, in the presence or absence of this compound, to accept cholesterol from cholesterol-loaded macrophages (foam cells). An increase in cholesterol efflux is indicative of the therapeutic potential of the CETP inhibitor.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Fluorescently-labeled cholesterol (e.g., BODIPY-cholesterol or NBD-cholesterol) or [³H]-cholesterol
-
Acetylated LDL (acLDL) for THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound
-
HDL (as cholesterol acceptor)
-
Cell Lysis Buffer
-
96-well tissue culture plates (clear for cell culture, white or black for fluorescence/scintillation counting)
-
Fluorescence plate reader or scintillation counter
Procedure:
-
Cell Seeding and Differentiation (for THP-1):
-
Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10⁴ cells/well in complete medium.
-
Differentiate monocytes into macrophages by adding PMA to a final concentration of 100 nM and incubating for 48-72 hours.
-
For J774A.1 cells, seed at 1 x 10⁵ cells/well and allow to adhere for 4-6 hours.
-
-
Cholesterol Loading and Labeling:
-
Wash the differentiated macrophages with serum-free medium.
-
Label the cells by incubating for 24-48 hours with medium containing the cholesterol label (e.g., 1 µCi/mL [³H]-cholesterol or a fluorescent equivalent) and a cholesterol source (e.g., 50 µg/mL acLDL for THP-1 cells). This step induces foam cell formation.
-
-
Equilibration:
-
Wash the labeled foam cells three times with PBS.
-
Incubate the cells for 18-24 hours in serum-free medium containing 0.2% BSA to allow for the equilibration of the labeled cholesterol within the cellular pools.
-
-
Cholesterol Efflux:
-
Wash the cells with PBS.
-
Add serum-free medium containing various concentrations of this compound or vehicle control.
-
Add the cholesterol acceptor (e.g., HDL at 50 µg/mL).
-
Incubate for 4-6 hours at 37°C.
-
-
Quantification:
-
Medium: Carefully collect the supernatant (medium) from each well, which contains the effluxed labeled cholesterol.
-
Cells: Lyse the cells remaining in the well with Cell Lysis Buffer.
-
Measure the fluorescence or radioactivity in both the medium and the cell lysate.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux using the following formula: % Cholesterol Efflux = [Radioactivity/Fluorescence in Medium / (Radioactivity/Fluorescence in Medium + Radioactivity/Fluorescence in Cell Lysate)] * 100
-
Compare the percent efflux in wells treated with this compound to the vehicle control wells.
-
Protocol 2: Macrophage Foam Cell Formation Assay
This assay visually and quantitatively assesses the ability of this compound to inhibit the formation of foam cells, which are characterized by the accumulation of lipid droplets.
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Cell culture medium and supplements as in Protocol 1
-
Oxidized LDL (ox-LDL)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Harris's Hematoxylin
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed and, if necessary, differentiate macrophages on glass coverslips in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2-4 hours.
-
Induce foam cell formation by adding ox-LDL (e.g., 50 µg/mL) to the medium and incubating for 24-48 hours.
-
-
Fixation:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS.
-
-
Oil Red O Staining:
-
Incubate the fixed cells with Oil Red O solution for 30 minutes to stain the intracellular lipid droplets red.
-
Wash thoroughly with water to remove excess stain.
-
-
Counterstaining:
-
Briefly stain the cell nuclei with Harris's Hematoxylin for 1-2 minutes.
-
Wash with water.
-
-
Visualization and Quantification:
-
Mount the coverslips on microscope slides.
-
Observe the cells under a light microscope. Foam cells will appear with red-stained lipid droplets and blue nuclei.
-
Capture images and quantify the lipid accumulation. This can be done by measuring the red-stained area per cell or by extracting the Oil Red O stain from the cells with isopropanol (B130326) and measuring its absorbance at ~510 nm using a plate reader.
-
-
Data Analysis:
-
Compare the amount of lipid accumulation in cells treated with this compound to the vehicle-treated control cells. A reduction in red staining indicates inhibition of foam cell formation.
-
These protocols provide a robust framework for the cellular evaluation of this compound, offering critical insights into its efficacy in modulating key pathways relevant to atherosclerosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of Anacetrapib on Cholesterol Efflux Capacity: A Substudy of the DEFINE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Cholesterol Efflux Potential and Anti-inflammatory Properties of HDL following Treatment with Niacin or Anacetrapib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol Efflux Capacity and Pre-Beta-1 HDL Concentrations Are Increased in Dyslipidemic Patients Treated With Evacetrapib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing BMS-795311 Stock Solutions for In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-795311 is a potent small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2][3] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins, playing a crucial role in the reverse cholesterol transport (RCT) pathway.[4][5] Inhibition of CETP is a therapeutic strategy for raising HDL-cholesterol levels. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions.
Data Presentation
Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 671.52 g/mol | [1] |
| Appearance | Solid powder | [3] |
| Purity (HPLC) | ≥98% | [1] |
| Solubility in DMSO | 10 mM | [3] |
| Solubility in Water | Insoluble or slightly soluble | [6] |
| Solubility in Ethanol | Insoluble or slightly soluble | [6] |
Recommended Storage Conditions
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 12 Months | [3] |
| 4°C | 6 Months | [3] | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months | [3] |
| -20°C | 6 Months | [3] |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM solution:
Mass (mg) = 10 mmol/L x 0.001 L x 671.52 g/mol x 1000 mg/g = 6.72 mg
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 6.72 mg of this compound powder into the tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but be sure to check the compound's temperature sensitivity.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller working volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro experiments.
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Precipitation: this compound is poorly soluble in aqueous solutions. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate. To avoid this, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (if necessary): Prepare intermediate dilutions of the stock solution in DMSO. For example, to achieve a final concentration of 10 µM in your assay from a 10 mM stock, you could prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer or cell culture medium. For a 1:1000 final dilution, add 1 µL of a 10 mM stock to 1 mL of medium to get a final concentration of 10 µM.
-
Mixing: Mix the working solution immediately and thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause shearing of cellular components if cells are present.
-
Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cholesteryl ester transfer protein and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of cholesterol ester transfer protein and relationship to coronary artery disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying BMS-795311 Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-795311 is a potent and orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[3][4] Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol (HDL-C) levels, which is generally considered beneficial for cardiovascular health. These application notes provide detailed methodologies for utilizing relevant animal models to study the pharmacodynamics of this compound.
Mechanism of Action of CETP and Inhibition by this compound
CETP plays a central role in lipoprotein metabolism by mediating the exchange of neutral lipids. It facilitates the transfer of cholesteryl esters from HDL to VLDL and LDL in exchange for triglycerides.[3][4] This process ultimately leads to lower levels of HDL-C. This compound inhibits this transfer, resulting in an increase in plasma HDL-C levels.[1][2]
Animal Models for Pharmacodynamic Studies
Since rodents do not naturally express CETP, transgenic mice expressing human CETP are the most relevant models for studying CETP inhibitors.[5] Hamsters, which naturally express CETP, are also a suitable, non-transgenic alternative.[1][2]
-
Human CETP (hCETP)/apoB-100 Dual Transgenic (Tg) Mice: This model is ideal for assessing the direct impact of this compound on human CETP in a murine background. The inclusion of the human apoB-100 transgene provides a more human-like lipoprotein profile.
-
Moderately Fat-Fed Hamsters: This model offers the advantage of a natural CETP expression and a diet-induced dyslipidemia that can be relevant for studying the effects of CETP inhibitors in a metabolic syndrome-like state.
Quantitative Pharmacodynamic Data of this compound in Animal Models
The following tables summarize the key in vivo pharmacodynamic effects of this compound.
| Animal Model | Dosage | Route of Administration | Duration | Key Pharmacodynamic Endpoint | Result | Reference |
| hCETP/apoB-100 dual Tg mice | 1 mg/kg | Oral | 8 hours | CETP Activity Inhibition | Significant inhibition of CETP activity observed at the 8-hour time point. | [1] |
| hCETP/apoB-100 dual Tg mice | 3 mg/kg | Oral | Not Specified | CETP Activity Inhibition | Dose-dependent inhibition of plasma cholesteryl ester transfer activity. | [1] |
| Moderately fat-fed hamsters | 3 mg/kg | Oral (p.o.) | 3 days | HDL-C Content | Increased plasma high-density lipoprotein-cholesterol (HDL-C) content. | [1] |
| Moderately fat-fed hamsters | 10 mg/kg | Oral (p.o.) | 3 days | HDL-C Content | Increased plasma high-density lipoprotein-cholesterol (HDL-C) content. | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in hCETP/apoB-100 Dual Transgenic Mice
Objective: To determine the effect of orally administered this compound on plasma CETP activity and lipid profiles in hCETP/apoB-100 dual transgenic mice.
Materials:
-
hCETP/apoB-100 dual transgenic mice
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Plasma storage tubes
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dosing:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL).
-
Administer a single oral dose of this compound or vehicle to the mice via oral gavage.
-
-
Blood Collection:
-
Collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein) at baseline (pre-dose) and at specified time points post-dose (e.g., 2, 4, 8, and 24 hours).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Pharmacodynamic Analysis:
-
CETP Activity Assay: Measure CETP activity in the plasma samples using a fluorometric CETP activity assay kit according to the manufacturer's instructions.[6][7]
-
Lipid Profile Analysis: Measure HDL-C and LDL-C levels in the plasma samples using a commercially available cholesterol assay kit.[8][9][10]
-
Protocol 2: Assessment of this compound on HDL-C in Moderately Fat-Fed Hamsters
Objective: To evaluate the effect of repeated oral administration of this compound on plasma HDL-C levels in a diet-induced dyslipidemia hamster model.
Materials:
-
Syrian Golden Hamsters
-
High-fat diet
-
This compound
-
Vehicle for oral gavage
-
Blood collection and processing supplies (as in Protocol 1)
-
HDL and LDL/VLDL Cholesterol Assay Kit
Procedure:
-
Induction of Dyslipidemia: Feed hamsters a high-fat diet for a specified period (e.g., 2-4 weeks) to induce a dyslipidemic phenotype.
-
Dosing:
-
Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL).
-
Administer this compound or vehicle once daily via oral gavage for 3 consecutive days.
-
-
Blood Collection:
-
Collect blood samples at baseline (before the first dose) and at a specified time after the final dose (e.g., 24 hours).
-
-
Plasma Preparation: Prepare and store plasma as described in Protocol 1.
-
Pharmacodynamic Analysis:
-
Measure HDL-C and LDL-C levels in the plasma samples using a cholesterol assay kit.
-
Visualizations
Caption: CETP-mediated lipid transfer and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:939390-99-5 Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. roarbiomedical.com [roarbiomedical.com]
- 8. Measurement of serum HDL and LDL cholesterol [bio-protocol.org]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Measuring CETP Activity in the Presence of BMS-795311
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[1] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol (HDL-C) and reducing LDL cholesterol (LDL-C), thereby potentially mitigating the risk of cardiovascular disease.[1][2] BMS-795311 is a potent, orally bioavailable inhibitor of CETP.[3][4][5] These application notes provide detailed protocols for measuring CETP activity in vitro, specifically in the presence of this compound, to evaluate its inhibitory effects.
Mechanism of Action of CETP and Inhibition by this compound
CETP mediates the transfer of neutral lipids between lipoproteins.[1][6] Potent inhibitors like this compound bind to CETP, inducing conformational changes that obstruct the lipid transfer process.[1] This inhibition leads to an accumulation of cholesteryl esters in HDL particles, thereby increasing HDL-C levels, while concurrently decreasing the cholesterol content in LDL and VLDL particles.[1][7]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound on CETP has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | This compound IC50 | Reference |
| Enzyme-based Scintillation Proximity Assay (SPA) | 4 nM | [3][4] |
| Human Whole Plasma Assay (hWPA) | 0.22 µM | [3][5] |
| Cholesteryl Ester (CE) Transfer Assay | 0.22 µM | [5][8] |
Experimental Protocols
In Vitro Fluorometric CETP Activity Assay
This protocol describes a common method for measuring CETP activity using a donor particle with a self-quenched fluorescent lipid and an acceptor particle.[6][9] CETP-mediated transfer of the fluorescent lipid to the acceptor particle relieves the quenching, resulting in an increase in fluorescence that is proportional to CETP activity.[6][10]
Materials:
-
This compound
-
Recombinant human CETP or human plasma as a source of CETP
-
CETP Activity Assay Kit (containing donor particles, acceptor particles, and assay buffer) (e.g., from Abcam, Sigma-Aldrich)[6][11]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ≈ 480/511 nm)[1][10]
-
DMSO (for inhibitor dilution)
-
Isopropanol (for standard curve)[10]
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO and then further dilute in CETP Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Assay Plate Setup: In a 96-well microplate, add the following to respective wells:
-
Blank (No CETP): Assay Buffer.
-
Positive Control (No Inhibitor): CETP source (recombinant protein or plasma) and vehicle (assay buffer with DMSO).
-
Test Wells: CETP source and serial dilutions of this compound.
-
-
Reaction Initiation: Prepare a reaction mixture containing the donor and acceptor particles in the assay buffer according to the kit manufacturer's instructions. Add this mixture to all wells.
-
Incubation: Incubate the plate at 37°C for 1-3 hours, protected from light.[1][9] The optimal incubation time may vary depending on the activity of the CETP source and should be determined empirically.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 480 nm and an emission wavelength of approximately 511 nm.[1][10][11] Kinetic measurements can also be performed to determine the initial reaction velocity.[11]
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control (vehicle).
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cellular Assay: Cholesterol Efflux from Macrophages
This assay assesses the ability of this compound to modulate a key step in reverse cholesterol transport.
Materials:
-
Macrophage cell line (e.g., J774, THP-1)
-
[³H]-cholesterol or a fluorescent cholesterol analog
-
HDL as a cholesterol acceptor
-
This compound
-
Cell culture medium
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Labeling: Incubate macrophage cells with medium containing [³H]-cholesterol or a fluorescent cholesterol analog to label the intracellular cholesterol pools.
-
Equilibration: Wash the cells and incubate them in a serum-free medium for 18-24 hours to allow for the equilibration of the labeled cholesterol.[1]
-
Efflux Assay:
-
Wash the cells.
-
Add efflux medium containing HDL as the cholesterol acceptor.
-
Add various concentrations of this compound to the treatment wells.
-
Incubate for 4-24 hours.[1]
-
-
Quantification:
-
Collect the supernatant, which contains the effluxed labeled cholesterol.
-
Lyse the cells to determine the amount of labeled cholesterol remaining.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter, or the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cholesterol efflux for each condition and compare the effects of different concentrations of this compound.
In Vivo Evaluation in CETP Transgenic Mice
To assess the in vivo efficacy of this compound, a human CETP transgenic mouse model is often employed.
Procedure Outline:
-
Acclimation: Acclimate CETP transgenic mice to housing conditions for at least one week.
-
Dosing: Administer this compound to the treatment group (e.g., via oral gavage) and the vehicle to the control group. Dosing can be a single administration or repeated over a defined period.
-
Blood Sampling: Collect blood samples at baseline and at various time points post-dosing (e.g., 4, 8, 24 hours, and weekly).[1]
-
Lipid Analysis: Separate plasma from the blood samples and measure the levels of total cholesterol, HDL-C, LDL-C, and triglycerides using commercial kits.[1]
-
Ex Vivo CETP Activity Assay: Measure the CETP activity in the collected plasma samples using the fluorometric assay described in section 4.1.
-
Data Analysis: Compare the lipid profiles and ex vivo CETP activity between the this compound-treated and vehicle-treated groups.
Note: All experimental procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in the assay buffer, as poor solubility can lead to an underestimation of its potency.[9]
-
Reagent Integrity: Use reagents within their expiration dates and store them according to the manufacturer's instructions.[9]
-
Concentration Range: Test a wide range of this compound concentrations to ensure an accurate determination of the IC50 value.[9]
-
Control Wells: Always include appropriate blank, positive, and vehicle controls in each assay plate.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CETP inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 795311 | CAS 939390-99-5 | BMS795311 | Tocris Bioscience [tocris.com]
- 5. This compound |CAS:939390-99-5 Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETP | Biologically Active Compounds - chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. abcam.com [abcam.com]
Application of BMS-795311 in Atherosclerosis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-795311 is a potent, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP) with an IC50 of 4 nM[1]. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (VLDL and LDL). Inhibition of CETP is a therapeutic strategy aimed at raising HDL-cholesterol (HDL-C) levels and lowering low-density lipoprotein-cholesterol (LDL-C) levels, thereby potentially reducing the risk of atherosclerosis. While specific studies on this compound in atherosclerosis models are not extensively documented in publicly available literature, its mechanism of action as a CETP inhibitor allows for the extrapolation of its potential applications based on the well-documented effects of other CETP inhibitors in preclinical and clinical research.
These application notes provide a comprehensive overview of the expected effects of this compound in atherosclerosis research, drawing on data from other potent CETP inhibitors such as anacetrapib, evacetrapib, and torcetrapib (B1681342). Detailed protocols for evaluating the efficacy of CETP inhibitors in relevant animal models are also provided.
Mechanism of Action in Atherosclerosis
The primary mechanism by which this compound is expected to impact atherosclerosis is through the inhibition of CETP, leading to favorable alterations in the lipid profile. This involves:
-
Increased HDL-C Levels: By blocking the transfer of cholesteryl esters from HDL, CETP inhibitors lead to an accumulation of larger, cholesterol-rich HDL particles in circulation[1][2].
-
Decreased LDL-C Levels: Reduced transfer of cholesteryl esters to VLDL particles, the precursors of LDL, results in lower circulating levels of LDL-C[1][2].
-
Enhanced Reverse Cholesterol Transport (RCT): By increasing HDL-C levels, CETP inhibitors are hypothesized to promote the efflux of cholesterol from peripheral tissues, including macrophages in atherosclerotic plaques, and its transport back to the liver for excretion[1][3][4]. This is a key anti-atherogenic process.
-
Potential Anti-inflammatory and Antioxidant Effects: HDL particles possess anti-inflammatory and antioxidant properties[5][6]. By increasing the concentration and potentially improving the function of HDL, CETP inhibitors may also exert beneficial effects on vascular inflammation, a critical component of atherosclerosis.
Data Presentation: Efficacy of CETP Inhibitors in Preclinical Models
The following tables summarize quantitative data from studies on various CETP inhibitors in animal models of atherosclerosis. These results provide an indication of the expected efficacy of this compound.
Table 1: Effects of CETP Inhibitors on Plasma Lipids in Animal Models
| CETP Inhibitor | Animal Model | Dose | Duration | % Change in HDL-C | % Change in Non-HDL-C/LDL-C | Reference(s) |
| Torcetrapib | New Zealand White Rabbits | 30 mg/kg/day | 16 weeks | +263% | No significant difference | [7] |
| Anacetrapib | APOE*3Leiden.CETP Mice | 0.03 - 30 mg/kg/day | 21 weeks | +30% to +86% | -24% to -45% | [2] |
| Anacetrapib | CETP Transgenic Mice (Chow Diet) | Five doses over 2.5 days | 2.5 days | +71% | Not Reported | [2] |
| Anacetrapib | CETP Transgenic Mice (High-Fat Diet) | Five doses over 2.5 days | 2.5 days | +172% | Not Reported | [2] |
| Evacetrapib | Human apoAI/CETP double transgenic mice | 30 mg/kg (oral) | 8 hours post-dose | +129.7% | Not Reported | [8] |
Table 2: Effects of CETP Inhibitors on Atherosclerosis Development in Animal Models
| CETP Inhibitor | Animal Model | Treatment Duration | Reduction in Aortic Atherosclerosis | Key Findings | Reference(s) |
| Torcetrapib | New Zealand White Rabbits | 16 weeks | 60% | Lesion area strongly correlated with the ratio of total cholesterol to HDL-C. | [7] |
| Anacetrapib | APOE*3Leiden.CETP Mice | 21 weeks | Dose-dependent reduction | Improved plaque stability. Reduction in atherosclerosis was independently associated with non-HDL-C levels. | [9] |
| Dalcetrapib | Normolipidemic Rabbits | Not Specified | Significant reduction | Reduced atherosclerosis development. | [9] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of a CETP inhibitor like this compound in atherosclerosis research models. As mice do not naturally express CETP, the use of transgenic mice expressing human CETP is essential for in vivo studies[10][11]. Rabbits are also a suitable model as they naturally express CETP[7][12].
Protocol 1: In Vivo Efficacy Assessment in Human CETP Transgenic Mice
Objective: To evaluate the effect of this compound on plasma lipid profiles and atherosclerosis development in human CETP transgenic (hCETPtg) mice.
Animal Model:
-
Human CETP transgenic mice on a C57BL/6 background[11].
-
Wild-type littermates can serve as controls.
Materials:
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose (B11928114) or polyethylene (B3416737) glycol 400/water)[13][14]
-
Atherogenic diet (e.g., Western diet containing 0.2% cholesterol)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Lipid analysis kits (for total cholesterol, HDL-C, LDL-C, triglycerides)
-
Aortic perfusion and tissue fixation reagents (e.g., PBS, formalin)
-
Oil Red O stain for lipid deposition analysis
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate 8-10 week old male hCETPtg mice for at least one week.
-
Randomly assign mice to a vehicle control group and one or more this compound treatment groups (n=10-15 mice per group). A dose-response study (e.g., 3, 10, 30 mg/kg/day) is recommended[11].
-
-
Diet and Drug Administration:
-
Feed all mice an atherogenic diet throughout the study.
-
Administer this compound or vehicle daily via oral gavage for a period of 12-16 weeks.
-
-
Blood Sampling and Lipid Analysis:
-
Collect blood samples from the tail vein or retro-orbital sinus at baseline and at regular intervals (e.g., every 4 weeks) and at the end of the study[11].
-
Separate plasma by centrifugation.
-
Measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides using commercial enzymatic kits[10][11].
-
-
Atherosclerosis Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the vasculature with PBS followed by 10% buffered formalin.
-
Excise the aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Perform en face analysis by staining the entire aorta with Oil Red O to quantify the total atherosclerotic lesion area.
-
For analysis of the aortic root, embed the proximal aorta in OCT medium, prepare serial cryosections, and stain with Oil Red O to measure lesion area.
-
-
Data Analysis:
-
Compare lipid profiles and atherosclerotic lesion areas between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Cholesterol Efflux Capacity Assay
Objective: To determine the effect of this compound treatment on the ability of HDL in plasma to accept cholesterol from macrophages.
Principle: This assay measures a key step in reverse cholesterol transport[2].
Materials:
-
J774 or RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]-cholesterol
-
ACAT inhibitor (e.g., Sandoz 58-035)
-
ApoB-depleted plasma from treated and control animals
-
Scintillation fluid and counter
Procedure:
-
Macrophage Cholesterol Loading:
-
Plate macrophages in 24-well plates and grow to confluence.
-
Label the cells with [³H]-cholesterol in serum-containing medium for 24-48 hours.
-
Equilibrate the labeled cells in serum-free medium containing an ACAT inhibitor for 18-24 hours to ensure the tracer is in the plasma membrane pool.
-
-
Cholesterol Efflux:
-
Prepare apoB-depleted plasma from blood samples of this compound-treated and control animals.
-
Incubate the cholesterol-loaded macrophages with various dilutions of the apoB-depleted plasma (e.g., 1-5%) for 4-6 hours.
-
-
Quantification:
-
Collect the supernatant (containing effluxed cholesterol).
-
Lyse the cells with a suitable buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux as: (radioactivity in supernatant / (radioactivity in supernatant + radioactivity in cell lysate)) x 100.
-
Compare the cholesterol efflux capacity of plasma from treated and control groups.
-
Mandatory Visualizations
Caption: Mechanism of CETP inhibition by this compound in the reverse cholesterol transport pathway.
Caption: Workflow for evaluating the anti-atherosclerotic efficacy of this compound in a mouse model.
References
- 1. ahajournals.org [ahajournals.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. The role of HDL on plaque stabilization and regression: basic mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CETP activity by torcetrapib reduces susceptibility to diet-induced atherosclerosis in New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesteryl Ester Transfer Protein Inhibition Reduces Major Adverse Cardiovascular Events by Lowering Apolipoprotein B Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving BMS-795311 Solubility for In Vivo Studies
Welcome to the technical support center for BMS-795311. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for in vivo experiments. Below you will find frequently asked questions (FAQs) and a troubleshooting guide in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP) with an IC50 of 4 nM.[1][2] Like many potent small molecules, particularly other CETP inhibitors, this compound is a lipophilic compound and is expected to have low aqueous solubility.[3][4] This poor solubility can lead to low and variable oral absorption, making it challenging to achieve consistent and therapeutically relevant plasma concentrations in animal models.[4] Therefore, a suitable formulation is critical for reliable in vivo studies.
Q2: What is a recommended starting formulation for administering this compound orally to mice?
A2: While the primary literature on this compound does not specify the exact vehicle used for in vivo studies, a common and effective approach for preclinical oral administration of poorly soluble compounds is a suspension in an aqueous vehicle.[1] For a structurally related CETP inhibitor, a successful formulation was a suspension in 0.5% (w/v) methylcellulose (B11928114) in water.[1] This is a widely used vehicle for oral gavage in rodents and represents a good starting point.
Q3: What are the general strategies to improve the solubility and bioavailability of poorly water-soluble drugs like this compound?
A3: Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate. This can be achieved through techniques like micronization or nanomilling.[5][6]
-
Use of Co-solvents and Surfactants: These agents can increase the solubility of a drug in an aqueous vehicle. Common examples include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and polysorbates (e.g., Tween® 80).
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS). These formulations form fine emulsions in the gastrointestinal tract, which can enhance absorption.[3][7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.[4]
Troubleshooting Guide
Q4: I tried to make a suspension of this compound in 0.5% methylcellulose, but the compound is not well-dispersed. What should I do?
A4: If you are having trouble creating a homogenous suspension, consider the following troubleshooting steps:
-
Reduce Particle Size: Before adding the compound to the vehicle, ensure it is a fine powder. You can use a mortar and pestle to gently grind the solid.
-
Use a Wetting Agent: The addition of a small amount of a surfactant, such as 0.1-0.5% Tween® 80, can help to wet the particles and improve their dispersion in the aqueous vehicle.
-
Sonication: After adding the compound to the vehicle, use a bath sonicator or a probe sonicator to help break up agglomerates and create a more uniform suspension.[1]
-
Homogenization: For larger volumes or more persistent issues, a mechanical homogenizer can be used to ensure a fine and stable suspension.
Q5: My in vivo study with a simple suspension is showing high variability in plasma exposure. What formulation strategies can I try next?
A5: High variability is a common issue with poorly soluble compounds. The following workflow can guide you in selecting a more robust formulation.
Caption: Decision workflow for formulation optimization.
Q6: Can you provide a more detailed protocol for a co-solvent formulation?
A6: A common co-solvent system for oral gavage in mice that can be tested is a mixture of PEG 400, Tween® 80, and saline. A typical ratio is 10% DMSO (for initial stock), 40% PEG 400, 5% Tween® 80, and 45% saline.[8] However, for compounds that may have tolerability issues with DMSO, an ethanol-based stock can be used.
Experimental Protocol: Co-solvent Formulation
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. A vendor datasheet suggests a solubility of 10 mM in DMSO.
-
Add Co-solvents and Surfactant: To the stock solution, sequentially add the other components of the vehicle. For example, add PEG 400 and vortex to mix. Then add Tween® 80 and vortex again.
-
Add Aqueous Component: Slowly add the saline or water component while continuously mixing to avoid precipitation.
-
Final Formulation: The final formulation should be a clear solution or a fine, stable microemulsion. Always prepare fresh daily and observe for any signs of precipitation before administration.
Data Presentation
The following tables summarize key information about this compound and common formulation components.
Table 1: Physicochemical and In Vivo Data for this compound
| Property | Value | Reference |
| Target | Cholesteryl Ester Transfer Protein (CETP) | [1][2] |
| IC50 | 4 nM (enzyme-based assay) | [1][2] |
| Solubility | 10 mM in DMSO | - |
| Oral Bioavailability (Mice) | 37% | [9] |
| Effective Oral Dose (Mice) | 1-3 mg/kg | [9] |
Table 2: Common Excipients for Formulating Poorly Soluble Compounds
| Excipient Class | Examples | Purpose |
| Suspending Agents | Methylcellulose, Carboxymethylcellulose (CMC) | Increase viscosity and prevent settling of particles. |
| Co-solvents | Polyethylene Glycol (PEG 300/400), Propylene Glycol, Ethanol | Increase the solubility of the drug in the vehicle. |
| Surfactants/Wetting Agents | Polysorbates (Tween® 20, 80), Cremophor® EL | Improve wetting of drug particles and can form micelles to solubilize the drug. |
| Lipid Vehicles | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | For preparing lipid-based formulations like solutions, suspensions, or SEDDS. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of CETP inhibitors and a general workflow for evaluating a new formulation in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oral delivery of highly lipophilic poorly water-soluble drugs: spray-dried dispersions to improve oral absorption and enable high-dose toxicology studies of a P2Y1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel technology to prepare oral formulations for preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
BMS-795311 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-795311, with a focus on addressing potential stability issues in long-term experiments.
Troubleshooting Guide: Investigating this compound Stability
This guide provides a systematic approach to identifying and mitigating potential stability issues with this compound in your experimental setup.
Issue: Inconsistent or lower-than-expected activity of this compound in long-term assays.
This could be an indication of compound degradation. Follow these steps to troubleshoot:
Step 1: Verify Stock Solution Integrity
-
Question: Is your stock solution of this compound stable?
-
Action:
-
Prepare a fresh stock solution of this compound in a recommended solvent (e.g., DMSO).
-
Analyze the fresh stock solution and your stored stock solution using High-Performance Liquid Chromatography (HPLC).
-
Compare the chromatograms. A significant decrease in the peak area corresponding to this compound or the appearance of new peaks in the stored sample suggests degradation.
-
Step 2: Assess Stability in Experimental Media
-
Question: Is this compound stable in your experimental medium at the experimental temperature (e.g., 37°C)?
-
Action:
-
Spike your experimental medium (e.g., cell culture medium with serum) with this compound at the final experimental concentration.
-
Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Take samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analyze the samples by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of this compound. A time-dependent decrease in concentration indicates instability in the experimental medium.
-
Step 3: Evaluate Potential for Adsorption
-
Question: Is this compound adsorbing to your experimental plastics (e.g., microplates, tubes)?
-
Action:
-
Prepare a solution of this compound in your experimental medium.
-
Incubate the solution in the plasticware used for your experiments for a relevant period.
-
Measure the concentration of this compound in the supernatant at the beginning and end of the incubation period. A significant decrease in concentration may indicate adsorption to the plastic. Consider using low-adhesion plastics.
-
Step 4: Consider Metabolic Instability
-
Question: If using a cell-based assay, is this compound being metabolized by the cells?
-
Action:
-
Perform a metabolic stability assay. Incubate this compound with liver microsomes or hepatocytes.
-
Analyze the samples over time using LC-MS to measure the disappearance of the parent compound and the appearance of potential metabolites.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on information from multiple suppliers, the following storage conditions are recommended to ensure the stability of this compound.
| Formulation | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 12 Months |
| Solid Powder | 4°C | Up to 6 Months |
| In Solvent | -80°C | Up to 6 Months |
| In Solvent | -20°C | Up to 6 Months |
Note: Always refer to the certificate of analysis provided by your specific supplier for batch-specific storage recommendations.
Q2: I am seeing a gradual loss of inhibition in my multi-day cell culture experiment. Could this compound be degrading?
A2: Yes, a gradual loss of activity in a long-term experiment is a classic sign of compound instability. Small molecules can degrade in aqueous cell culture media, especially at 37°C. We recommend performing a stability study in your specific cell culture medium as outlined in the troubleshooting guide.
Q3: How can I check for the degradation of this compound in my experiment?
A3: The most common methods to assess the stability of small molecules like this compound are HPLC and LC-MS.[1] HPLC can be used to quantify the amount of the parent compound remaining over time. LC-MS is a more powerful technique that can not only quantify the parent compound but also help in the identification of potential degradation products or metabolites.[1][2]
Q4: What are some common causes of small molecule degradation in cell culture?
A4: Several factors can contribute to the degradation of a small molecule in cell culture, including:
-
Hydrolysis: Reaction with water, which can be pH-dependent.
-
Oxidation: Reaction with oxygen, which can be catalyzed by components in the medium or by cellular processes.
-
Enzymatic degradation: Metabolism by enzymes present in the cells or serum.
-
Light sensitivity: Some compounds are degraded upon exposure to light.
Q5: If this compound is found to be unstable in my long-term experiment, what can I do?
A5: If you determine that this compound is unstable under your experimental conditions, you could consider the following strategies:
-
Replenish the compound: Change the medium and add fresh this compound at regular intervals (e.g., every 24 hours).
-
Increase the initial concentration: This may compensate for the degradation, but be cautious of potential off-target effects at higher concentrations.
-
Use a more stable analog: If available, a structurally related but more stable compound could be an alternative.
-
Modify experimental conditions: If possible, altering the pH or protecting the experiment from light might help, depending on the degradation pathway.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the mechanism of action of this compound and a suggested workflow for testing its stability.
Caption: Mechanism of CETP inhibition by this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of BMS-795311
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing BMS-795311. The following resources are designed to help you identify and mitigate potential off-target effects in your experiments, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] Its primary mechanism of action is the inhibition of CETP, which leads to an increase in high-density lipoprotein cholesterol (HDL-C) levels.[1]
Q2: I'm observing a phenotype in my cell-based assay that doesn't align with the known function of CETP. Could this be an off-target effect of this compound?
It is possible. While this compound is a potent CETP inhibitor, like many small molecules, it could have unintended interactions with other cellular proteins.[3] If the observed phenotype is inconsistent with CETP inhibition, it is prudent to investigate potential off-target effects.
Q3: What are the first steps I should take to investigate a suspected off-target effect?
To begin, a dose-response experiment is crucial. If the unexpected phenotype occurs at a much higher concentration than the IC50 for CETP inhibition, it may suggest an off-target effect. Additionally, using a structurally different CETP inhibitor as a control can help determine if the effect is specific to the chemical scaffold of this compound.
Q4: How can I definitively identify the off-target proteins of this compound?
Several advanced techniques can be employed for comprehensive off-target profiling. These include:
-
Kinome Scanning: This involves screening the compound against a large panel of kinases to identify any unintended kinase inhibition.[4][5]
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from a cell lysate that bind to an immobilized version of this compound.[6][7]
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with a library of phenotypes from known gene knockdowns or compound treatments can provide clues about the affected pathways.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| High levels of cytotoxicity observed at concentrations expected to be effective for CETP inhibition. | 1. Off-target effects on essential cellular pathways.[8] 2. Compound precipitation in media. 3. Solvent toxicity. | 1. Perform a broad off-target screening (e.g., kinome scan) to identify unintended targets.[8] 2. Visually inspect the culture medium for any precipitate and test the solubility of this compound in your specific experimental conditions. 3. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.1%) and is consistent across all experimental conditions.[8] |
| Experimental results are inconsistent between replicates. | 1. Variability in cell culture conditions. 2. Degradation of the compound. 3. Inconsistent incubation times. | 1. Standardize cell culture protocols, including cell passage number and confluency at the time of treatment.[8] 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment and store the stock solution under recommended conditions.[8] 3. Use precise timing for compound addition and endpoint assays.[8] |
| The observed phenotype does not match the phenotype from a genetic knockdown of CETP. | 1. The phenotype is a result of one or more off-target effects.[8] 2. The inhibitor may have a different effect on the protein's function compared to its complete removal (e.g., stabilizing a particular conformation vs. absence of the protein). | 1. Employ a rescue experiment by overexpressing a drug-resistant mutant of the target to see if the on-target effects are reversed.[4] 2. Test other structurally and mechanistically distinct CETP inhibitors to see if they produce the same phenotype. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this, prepare a series of dilutions to be used in the kinase assays.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., KINOMEscan™).[9][10][11] These services typically cover a large portion of the human kinome.[12]
-
Binding or Activity Assay: The service will perform either a binding assay (like competition binding) or a functional kinase activity assay in the presence of your compound.[5]
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity for each kinase at a given compound concentration. Significant inhibition of any kinase other than the intended target would indicate an off-target interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target (CETP) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified duration.
-
Heating: Heat the cell suspensions at a range of temperatures. The binding of a ligand (this compound) can stabilize the target protein, leading to a higher melting temperature.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (CETP) and any suspected off-target proteins at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:939390-99-5 Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMS-795311 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BMS-795311 for cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By inhibiting CETP, this compound effectively blocks this transfer, leading to increased HDL cholesterol levels.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a novel inhibitor like this compound, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on data for other potent CETP inhibitors used in cell-based assays, a good starting point for a range-finding experiment would be in the low nanomolar to low micromolar range.[2] For example, other potent CETP inhibitors have been shown to have effects in cell lines like HepG2 at concentrations between 1 µM and 10 µM.[3] Given that the enzymatic IC50 of this compound is approximately 4 nM, a broader range for initial testing (e.g., 1 nM to 10 µM) would be appropriate to capture both potent on-target effects and potential cytotoxicity.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To maintain stability and prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. It is critical to ensure the final DMSO concentration in the cell culture is kept low (typically below 0.1% to 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration as your highest treatment dose) in your experiments.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death or cytotoxicity observed. | The concentration of this compound is too high, leading to off-target effects. | Perform a dose-response curve to determine the cytotoxic concentration (CC50). A good starting point is a wide range of concentrations (e.g., 0.01 µM to 100 µM). Use a cell viability assay such as MTT, XTT, or a trypan blue exclusion assay to assess cell viability. Aim to use a concentration well below the CC50 for your experiments.[4] |
| The solvent (e.g., DMSO) concentration is toxic to the cells. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (generally <0.1-0.5%). Always include a vehicle-only control in your experimental setup to assess solvent toxicity.[4] | |
| The cell line is particularly sensitive to the inhibition of the CETP pathway or unforeseen off-target pathways. | Reduce the incubation time with this compound. Determine the minimum time required to observe the desired biological effect. | |
| No observable effect at expected concentrations. | The concentration of this compound is too low. | Gradually increase the concentration of this compound. Ensure that the concentrations tested are around the reported IC50 values for CETP inhibition. |
| The inhibitor is not stable in the cell culture medium. | Test the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium at 37°C and analyzing its concentration at different time points using methods like HPLC. | |
| The cell line does not express CETP or the downstream signaling components you are measuring. | Confirm the expression of CETP in your cell line of interest using techniques like RT-qPCR or Western blotting. | |
| High variability between experimental replicates. | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded across all wells of your culture plates. |
| Incomplete dissolution of this compound. | Ensure the stock solution is fully dissolved before diluting it into the culture medium. Vortex the stock solution and the final dilutions thoroughly. | |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and typical concentration ranges for CETP inhibitors in cell culture.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 | 4 nM | Enzyme-based scintillation proximity assay | [1] |
| IC50 | 0.22 µM | Human whole plasma assay |
Table 2: Example Concentration Ranges for CETP Inhibitors in Cell-Based Assays
| Cell Line | CETP Inhibitor | Concentration Range | Observed Effect | Reference |
| HepG2 | Anacetrapib | 1 µM - 10 µM | Reduction in LDLR and PCSK9 expression | [3] |
| H295R | This compound | 10 µM | No increase in aldosterone (B195564) synthase (CYP11B2) mRNA |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration that reduces cell viability by 50%.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells in triplicate.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting workflow for optimizing this compound experiments.
References
- 1. BMS 795311 | CAS 939390-99-5 | BMS795311 | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. CETP inhibitors downregulate hepatic LDL receptor and PCSK9 expression in vitro and in vivo through a SREBP2 dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
How to address BMS-795311 variability in experimental results
Welcome to the technical support center for BMS-795311. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this potent Cholesteryl Ester Transfer Protein (CETP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in exchange for triglycerides. By inhibiting CETP, this compound is designed to increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels, a profile under investigation for its potential to reduce the risk of atherosclerotic cardiovascular disease.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months. Stock solutions, typically prepared in a solvent like DMSO, should be stored in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is soluble in Dimethyl Sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Due to its lipophilic nature, it has poor aqueous solubility.
Troubleshooting Guides
Variability in experimental results with this compound can arise from several factors related to its physicochemical properties and the specifics of the experimental setup. Below are troubleshooting guides for common issues.
Issue 1: Inconsistent IC50 Values or Lack of Activity in CETP Inhibition Assays
Inconsistent IC50 values or a complete lack of inhibitory activity are common challenges in biochemical and cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.[2] |
| Poor Solubility | Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of its potency. Consider the final DMSO concentration in your assay, as high concentrations can affect protein function and cell viability.[3][4] |
| Compound Aggregation | Lipophilic compounds can form aggregates in aqueous solutions, leading to non-specific inhibition and variable results.[5] Perform a centrifugation counter-screen or include a non-ionic detergent like Triton X-100 (at a concentration that doesn't affect the assay) to disrupt potential aggregates.[6] |
| Reagent Integrity | Verify that all assay components, including the CETP source (recombinant protein or plasma) and fluorescent substrates, are within their expiration dates and have been stored correctly.[7] |
| Incorrect Assay Conditions | Optimize incubation times, temperature, and reagent concentrations. Ensure the temperature is maintained at 37°C, as CETP activity is temperature-sensitive.[8] |
Experimental Protocol: Fluorometric CETP Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound against CETP.
Materials:
-
This compound
-
CETP Activity Assay Kit (containing donor and acceptor molecules, and assay buffer)
-
Recombinant human CETP or plasma from a CETP-expressing species (e.g., rabbit)
-
DMSO (anhydrous)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally below 0.5%.
-
Reaction Setup: In a 96-well plate, add the assay buffer, CETP enzyme solution, and the this compound dilutions. Include appropriate controls (no inhibitor and no enzyme).
-
Initiate Reaction: Add the CETP donor and acceptor molecules to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~465-488 nm and an emission wavelength of ~523-535 nm at 37°C.[9][10]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.
Issue 2: High Variability or Lack of Expected Lipid Profile Changes in In Vivo Studies
Translating in vitro potency to in vivo efficacy can be challenging.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Animal Model | Standard rodent models like mice and rats are CETP-deficient. Use transgenic mice expressing human CETP, or species that naturally express CETP such as rabbits and hamsters.[11] |
| Poor Formulation and Bioavailability | This compound is a lipophilic compound with low aqueous solubility. For oral administration, consider formulations such as a suspension in 0.5% (w/v) methylcellulose (B11928114) with 0.1% (v/v) Tween 80 in water, or self-emulsifying drug delivery systems (SEDDS) to improve absorption.[11][12] |
| Insufficient Dose or Dosing Frequency | The administered dose may be too low to achieve and maintain therapeutic plasma concentrations. Conduct a dose-ranging study to determine the optimal dosing regimen. |
| Rapid Metabolism | The compound may be rapidly metabolized in the chosen animal model. Perform pharmacokinetic studies to assess the compound's half-life and clearance. |
Issue 3: Unexpected Toxicity or Off-Target Effects
Unexplained cell death in vitro or adverse effects in vivo can be due to off-target activities.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Off-Target Pharmacology | The history of CETP inhibitors includes compounds with off-target effects (e.g., torcetrapib (B1681342) increasing blood pressure).[2] While there is no specific public data on this compound off-target effects, it is crucial to monitor for unexpected phenotypes. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in cell culture media is as low as possible (typically <0.5%).[4] |
| Pleiotropic Effects | To differentiate between on-target and off-target toxicity in cell-based assays, perform a counter-screen using a cell line that does not express CETP. If toxicity persists, it is likely an off-target effect.[7] |
Data Summary Tables
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 671.52 g/mol | |
| Formula | C₃₃H₂₃F₁₀NO₃ | |
| Solubility | 10 mM in DMSO | [13] |
| Storage (Solid) | -20°C for 12 months | |
| Storage (in Solvent) | -80°C for 6 months | |
| IC50 (CETP, enzyme-based) | 4 nM | [1] |
| IC50 (CETP, human whole plasma) | 0.22 µM | [1] |
Visualizations
Caption: Simplified signaling pathway of CETP and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. roarbiomedical.com [roarbiomedical.com]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. This compound |CAS:939390-99-5 Probechem Biochemicals [probechem.com]
Avoiding BMS-795311 precipitation in aqueous buffers
Welcome to the technical support center for BMS-795311. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a specific focus on avoiding precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP).[1][2] Like many small molecule inhibitors, this compound is a lipophilic compound, meaning it has a high affinity for fats and non-polar solvents and, consequently, poor solubility in aqueous solutions. This low aqueous solubility can lead to precipitation when preparing solutions in buffers for in vitro assays, which can significantly impact the accuracy and reproducibility of experimental results.
Q2: What is the known solubility of this compound?
Q3: What are the initial signs of this compound precipitation?
A3: Precipitation can manifest as a visible cloudiness, turbidity, or the formation of solid particles in your solution. Even if not immediately visible, micro-precipitation can occur, which may affect experimental outcomes. It is crucial to visually inspect your solutions carefully after preparation and before use.
Q4: Can I heat the solution to redissolve the precipitate?
A4: Gentle warming can sometimes help to redissolve precipitated compound. However, prolonged or excessive heating should be avoided as it may degrade the compound. The stability of this compound at elevated temperatures in aqueous buffers has not been extensively documented.
Troubleshooting Guides
Issue 1: Precipitation observed immediately upon dilution of DMSO stock solution into aqueous buffer.
This is a common issue when diluting a high-concentration stock of a lipophilic compound into an aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting immediate precipitation.
Issue 2: Solution is initially clear but becomes cloudy over time.
This indicates that the compound is supersaturated and is slowly precipitating out of the solution.
Troubleshooting Workflow:
Caption: Troubleshooting delayed precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 671.52 g/mol ).
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solutions of this compound
This protocol provides a general guideline for diluting the DMSO stock solution into an aqueous buffer.
Experimental Workflow:
Caption: Workflow for preparing aqueous solutions.
Data Presentation
The following table summarizes general strategies to enhance the solubility of lipophilic compounds like this compound in aqueous buffers. The effectiveness of each strategy should be empirically tested for your specific experimental conditions.
| Strategy | Description | Typical Concentration | Considerations |
| Co-solvents | Water-miscible organic solvents that can increase the solubility of hydrophobic compounds. | 1-10% (v/v) | May affect protein structure or cell viability at higher concentrations. Common examples include ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol. |
| Surfactants | Amphipathic molecules that can form micelles to encapsulate hydrophobic compounds. | 0.01-0.1% (v/v) | Can interfere with certain assays. Non-ionic surfactants like Tween-20, Tween-80, and Pluronic F-68 are commonly used. |
| pH Adjustment | Altering the pH of the buffer can impact the ionization state and solubility of a compound. | Varies | The effect is compound-specific and depends on the pKa of the molecule. The stability of the compound at different pH values should also be considered. |
| Cyclodextrins | Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | 1-10 mM | Can sometimes interfere with ligand-receptor binding. Beta-cyclodextrins and their derivatives are frequently used. |
Disclaimer: The information provided here is intended as a guide based on general knowledge of handling lipophilic compounds. It is essential to validate any method in your specific experimental setup. Always refer to the manufacturer's product information sheet for the most accurate and up-to-date handling instructions.
References
Potential reasons for inconsistent BMS-795311 activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential inconsistencies in the activity of BMS-795311. The information is presented in a question-and-answer format and includes troubleshooting guides, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2][3] Its primary mechanism of action is to block the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), leading to an increase in HDL cholesterol (HDL-C) levels.[2]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay format. In an enzyme-based scintillation proximity assay (SPA), the reported IC50 is approximately 4 nM.[2][4] In a human whole plasma assay, the IC50 is reported to be around 0.22 µM.[4]
Q3: What is the recommended storage for this compound solid compound and stock solutions?
A3: The solid form of this compound should be stored at -20°C.[2] Once dissolved, it is recommended to prepare aliquots of the stock solution and store them in tightly sealed vials at -20°C.[5] Generally, these solutions are usable for up to one month.[5] For optimal results, it is best to prepare fresh solutions on the day of use.[5]
Troubleshooting Inconsistent In Vitro Activity
Inconsistent activity of this compound in in vitro assays can arise from several factors related to compound handling, assay conditions, and reagent integrity.
Problem 1: Lower than expected potency (High IC50 value).
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound is a lipophilic molecule with poor aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) in the assay buffer is low (typically <1%) and that the compound is fully dissolved before adding to the assay plate. Visually inspect for any precipitation. |
| Compound Adsorption | The compound may adsorb to plasticware. Using low-adhesion microplates and pipette tips can minimize this effect. |
| Incorrect Assay Conditions | Verify the pH, temperature, and incubation time of the assay are optimal for CETP activity. Deviations can significantly impact enzyme function and inhibitor potency. |
| Degraded Reagents | Ensure that the CETP enzyme, donor/acceptor beads, and other critical reagents are within their expiration dates and have been stored properly. Repeated freeze-thaw cycles of the enzyme should be avoided. |
Problem 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of all reagents, especially the inhibitor dilutions. |
| Incomplete Mixing | Ensure thorough mixing of all components in the assay wells without introducing bubbles. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents. To mitigate this, avoid using the outermost wells or fill them with buffer. |
Diagram: Troubleshooting Workflow for In Vitro Assays
References
Best practices for storing and handling BMS-795311
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of BMS-795311. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C, which ensures its integrity for up to 12 months.[1] For shorter periods, storage at 4°C is acceptable for up to 6 months.[1]
Q2: How should I store this compound once it is in solution?
This compound dissolved in a solvent should be stored at -80°C for up to 6 months to maintain its activity.[1] Storage at -20°C is also an option for the same duration.[1]
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO), in which it is soluble up to 10 mM.[1]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is important to use standard laboratory personal protective equipment. This includes safety goggles, chemical-resistant gloves, and a lab coat.[2]
Q5: How should I handle a spill of this compound?
In the event of a spill, ensure the area is well-ventilated. Wear appropriate PPE, and clean the contaminated surfaces thoroughly to prevent accidental exposure.[2]
Storage and Stability Data
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| Solid Powder | 4°C | 6 Months |
| In Solvent | -80°C | 6 Months |
| In Solvent | -20°C | 6 Months |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder using an analytical balance in a chemical fume hood. The molecular weight of this compound is 671.52 g/mol .
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Vortex the solution gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term use.
Troubleshooting Guide
Issue: this compound powder is difficult to dissolve.
-
Possible Cause: The compound may not have been brought to room temperature before adding the solvent, or the solvent quality may be poor.
-
Solution: Ensure the vial is at room temperature before opening. Use fresh, anhydrous DMSO. Gentle warming and vortexing can aid dissolution.
Issue: Inconsistent results in bioassays.
-
Possible Cause 1: Improper storage of the stock solution leading to degradation.
-
Solution 1: Store stock solutions in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Possible Cause 2: The compound may have degraded due to prolonged storage.
-
Solution 2: Use the compound within the recommended storage period (12 months for solid, 6 months for solutions).
Issue: Precipitation of the compound in aqueous media.
-
Possible Cause: this compound has low aqueous solubility. The final concentration of DMSO in the assay media may be too low to maintain solubility.
-
Solution: Ensure the final DMSO concentration in your assay is sufficient to keep the compound in solution, typically between 0.1% and 1%. Perform a solubility test in your specific assay buffer.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Simplified diagram of CETP-mediated lipid transfer and its inhibition by this compound.
References
Validation & Comparative
A Comparative Guide to CETP Inhibition: BMS-795311 vs. Anacetrapib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable Cholesteryl Ester Transfer Protein (CETP) inhibitors: BMS-795311 and anacetrapib (B1684379). The focus is on their respective potencies in CETP inhibition, supported by experimental data and detailed methodologies for key assays.
Executive Summary
Both this compound and anacetrapib are potent inhibitors of CETP, a key protein in reverse cholesterol transport.[1] Experimental data indicates that this compound exhibits slightly higher potency in enzymatic assays compared to anacetrapib. This guide presents a side-by-side comparison of their inhibitory activities, along with the protocols for the assays used to determine these values.
Data Presentation: CETP Inhibition Potency
The following table summarizes the in vitro potency of this compound and anacetrapib in various CETP inhibition assays.
| Compound | Assay Type | Target | IC50 |
| This compound | Enzyme-based Scintillation Proximity Assay (SPA) | Not Specified | 4 nM[1][2] |
| Human Whole Plasma Assay (hWPA) | Endogenous Human CETP | 0.22 µM[1] | |
| Anacetrapib | Scintillation Proximity Assay (SPA) | Recombinant Human CETP | 7.9 ± 2.5 nM |
| Scintillation Proximity Assay (SPA) | C13S CETP Mutant | 11.8 ± 1.9 nM | |
| Cholesteryl Ester Transfer Assay | Not Specified | 16 nM |
Mechanism of CETP-Mediated Lipid Transfer and Inhibition
CETP facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TG). This process is a critical component of reverse cholesterol transport. CETP inhibitors block this transfer, leading to an increase in HDL cholesterol and a decrease in LDL cholesterol levels.
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition.
Experimental Protocols
Scintillation Proximity Assay (SPA) for CETP Inhibition
This assay measures the transfer of radiolabeled cholesteryl esters from donor to acceptor lipoprotein particles, facilitated by CETP.
Materials:
-
[³H]Cholesteryl Ester-labeled HDL (donor particles)
-
Biotinylated LDL (acceptor particles)
-
Recombinant Human CETP
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., Tris-HCl with stabilizers)
-
Test compounds (this compound or anacetrapib) dissolved in DMSO
-
96-well microplate (white, clear bottom)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well microplate, add the test compound dilutions.
-
Add the [³H]CE-labeled HDL donor particles and biotinylated LDL acceptor particles to each well.
-
Initiate the reaction by adding recombinant human CETP to all wells except for the negative control wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours), protected from light.
-
Add streptavidin-coated SPA beads to each well to capture the biotinylated LDL acceptor particles.
-
Measure the radioactivity in each well using a scintillation counter. The proximity of the radiolabeled CE on the captured LDL to the scintillant in the beads generates a signal.
-
Calculate the percent inhibition of CETP activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for the CETP Scintillation Proximity Assay.
Human Whole Plasma Assay (hWPA) for CETP Inhibition
This assay measures the endogenous CETP activity in human plasma.
Materials:
-
Fresh or properly frozen human plasma
-
Donor particles (e.g., fluorescently labeled HDL or radiolabeled HDL)
-
Acceptor particles (e.g., VLDL/LDL)
-
Assay Buffer
-
Test compounds (this compound or anacetrapib) dissolved in DMSO
-
96-well microplate (black for fluorescence, white for radioactivity)
-
Fluorescence microplate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dilute the human plasma sample in assay buffer.
-
In a 96-well microplate, add the diluted plasma.
-
Add a small volume of the test compound serial dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the endogenous CETP.
-
Add the donor and acceptor particles to each well to initiate the transfer reaction.
-
Incubate the plate at 37°C for a specified duration (e.g., 1-3 hours).
-
Measure the fluorescence or radioactivity in each well. The signal corresponds to the amount of labeled lipid transferred to the acceptor particles.
-
Calculate the percent inhibition of CETP activity for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the Human Whole Plasma CETP Inhibition Assay.
References
A Tale of Two CETP Inhibitors: A Comparative Analysis of BMS-795311 and Evacetrapib
For Researchers, Scientists, and Drug Development Professionals
The inhibition of cholesteryl ester transfer protein (CETP) has long been a compelling therapeutic target for raising high-density lipoprotein cholesterol (HDL-C) and lowering low-density lipoprotein cholesterol (LDL-C), with the anticipated outcome of reducing cardiovascular disease risk. However, the clinical development of CETP inhibitors has been a challenging journey, marked by high-profile failures. This guide provides a detailed comparison of two such inhibitors: BMS-795311, a preclinical candidate from Bristol Myers Squibb, and evacetrapib (B612230), an investigational drug from Eli Lilly and Company that advanced to Phase 3 clinical trials before being discontinued.
This comparison highlights the crucial stages of drug development, from preclinical promise to the rigorous test of large-scale clinical outcomes, offering valuable insights for researchers in the field of cardiovascular drug discovery.
Mechanism of Action: Targeting CETP
Both this compound and evacetrapib are potent inhibitors of CETP. CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. By blocking this transfer, these inhibitors aim to increase HDL-C levels and decrease LDL-C levels.
Preclinical Efficacy and Safety Profile of this compound
This compound emerged from a lead optimization program for triphenylethanamine (TPE) ureas and amides. Preclinical studies demonstrated its high potency and oral bioavailability.
In Vitro Potency
| Compound | IC50 (Enzyme-based SPA) | IC50 (Human Whole Plasma Assay) |
| This compound | 4 nM[1] | 0.22 µM[1] |
In Vivo Efficacy in Animal Models
Studies in human CETP/apoB-100 dual transgenic mice and moderately-fat fed hamsters showed robust in vivo activity.
| Animal Model | Dose | Effect on CETP Activity | Effect on HDL-C |
| hCETP/apoB-100 dual transgenic mice | 1 mg/kg (oral) | Maximal inhibition of cholesteryl ester transfer | - |
| Moderately-fat fed hamsters | 10 mg/kg | - | 45% increase[1] |
Preclinical Safety and Pharmacokinetics
A critical aspect of the development of CETP inhibitors has been avoiding the off-target effects observed with torcetrapib, namely an increase in blood pressure and aldosterone (B195564) levels. Preclinical data for this compound were promising in this regard.
-
Blood Pressure: No significant changes in mean arterial blood pressure or heart rate were observed in telemetry rats.[2][3]
-
Aldosterone Synthase: this compound did not increase the expression of aldosterone synthase (CYP11B2) in H295R cells, unlike torcetrapib.[1][3]
-
Pharmacokinetics: The compound exhibited reasonable oral bioavailability across multiple species, including mice (37%), rats (37%), and monkeys (20%).[1]
Despite this promising preclinical profile, there is no publicly available evidence to suggest that this compound advanced into human clinical trials.
Clinical Efficacy and Outcomes of Evacetrapib
Evacetrapib progressed through clinical development to a large-scale Phase 3 cardiovascular outcomes trial, ACCELERATE.
Impact on Lipid Profile
The ACCELERATE trial confirmed the potent effect of evacetrapib on lipid profiles in patients with high-risk vascular disease.
| Lipid Parameter | Evacetrapib Group (change from baseline) | Placebo Group (change from baseline) |
| LDL-C | -37%[4] | - |
| HDL-C | +130%[4] | - |
The ACCELERATE Trial: A Negative Outcome
Despite the significant improvements in cholesterol levels, the ACCELERATE trial was terminated prematurely for futility. The primary endpoint was a composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.
| Outcome | Evacetrapib Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | 12.9% | 12.8% | 1.01 (0.91-1.11) | 0.91 |
The trial enrolled 12,092 patients who were followed for a median of 26 months.[5]
Experimental Protocols
This compound: Preclinical Assays
-
CETP Inhibition Assay (SPA): The potency of this compound was determined using an enzyme-based scintillation proximity assay (SPA) with an IC50 of 4 nM.[1]
-
Human Whole Plasma Assay (hWPA): CETP inhibitory activity in a more physiologically relevant matrix was assessed in a human whole plasma assay, yielding an IC50 of 0.22 µM.[1]
-
In Vivo CETP Activity in Mice: Human CETP/apoB-100 dual transgenic mice were administered oral doses of this compound. Efficacy was determined by measuring the inhibition of cholesteryl ester transfer activity.[3]
-
HDL-C Measurement in Hamsters: Moderately-fat fed hamsters were treated with this compound, and the change in HDL-C levels was measured to assess in vivo efficacy.[1][3]
-
Aldosterone Synthase (CYP11B2) mRNA Expression: The potential for off-target effects on aldosterone production was evaluated by measuring CYP11B2 mRNA levels in the H295R human adrenocortical carcinoma cell line following treatment with this compound.[1][3]
-
Rat Telemetry Studies: To assess cardiovascular safety, blood pressure and heart rate were monitored in conscious, freely moving rats using telemetry following administration of this compound.[2][3]
Evacetrapib: ACCELERATE Phase 3 Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[4]
-
Participants: 12,092 patients with high-risk vascular disease (e.g., recent acute coronary syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary artery disease).[4]
-
Intervention: Evacetrapib 130 mg daily or placebo, in addition to standard medical therapy.[4]
-
Primary Endpoint: Time to the first occurrence of a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[4]
-
Duration: The trial was planned to continue until 1,670 primary endpoint events occurred but was stopped early for futility after a median follow-up of 26 months.[4][5]
Conclusion: Lessons from Contrasting Fates
The comparison of this compound and evacetrapib provides a stark illustration of the challenges in translating promising preclinical data and potent biomarker effects into clinical benefit. This compound demonstrated a strong preclinical profile, addressing the known safety concerns of an earlier CETP inhibitor. However, its development appears to have been halted prior to clinical investigation, a decision that could have been influenced by a variety of factors including internal strategic shifts or undisclosed preclinical findings.
In contrast, evacetrapib's journey through extensive clinical trials, culminating in the large-scale ACCELERATE study, underscores the principle that favorable changes in surrogate lipid markers do not always translate to a reduction in cardiovascular events. The failure of evacetrapib, despite its profound effects on HDL-C and LDL-C, has contributed to a broader re-evaluation of the CETP inhibition hypothesis and the complexity of lipid metabolism in cardiovascular disease.
For researchers and drug developers, this comparative analysis emphasizes the necessity of robust preclinical safety and efficacy data, as exemplified by the studies on this compound, while also serving as a critical reminder of the ultimate test of clinical outcomes, a hurdle that evacetrapib, despite its potent pharmacological activity, could not overcome. The divergent paths of these two molecules offer valuable lessons for the future of cardiovascular drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Lead Triphenylethanamine Cholesterol Ester Transfer Protein (CETP) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with evacetrapib in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evacetrapib and cardiovascular outcomes: reasons for lack of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of CETP Inhibitors: BMS-795311 and Dalcetrapib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two notable Cholesteryl Ester Transfer Protein (CETP) inhibitors, BMS-795311 and dalcetrapib (B1669777). We will delve into their structural distinctions, mechanisms of action, and comparative in vitro and in vivo efficacy, supported by experimental data and detailed protocols.
Introduction to CETP Inhibition
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that plays a crucial role in lipid metabolism. It facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides (TG).[1][2] Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol (HDL-C) levels, which is inversely correlated with the risk of cardiovascular disease, and potentially lowering LDL cholesterol (LDL-C).[1][3] Both this compound and dalcetrapib were developed as CETP inhibitors to modulate lipid profiles.
Comparative Structural Analysis
The primary difference between this compound and dalcetrapib lies in their chemical scaffolds. Dalcetrapib is built upon an anilide framework, whereas this compound is a more complex, heavily fluorinated triphenylethanamine derivative.
Dalcetrapib is chemically described as S-[2-[[[1-(2-ethylbutyl)cyclohexyl]carbonyl]amino]phenyl] 2-methylpropanethioate.[4][5] Its structure features:
-
A central anilide group (an amide linked to a phenyl ring).
-
A bulky, lipophilic 1-(2-ethylbutyl)cyclohexyl group attached to the amide nitrogen.
-
A thioester functional group (S-ester) on the phenyl ring.
This compound is chemically named N-[(1R)-1-[3-(Cyclopropyloxy)-4-fluorophenyl]-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide.[6] Its key structural characteristics include:
-
A triphenylethanamine core, providing a distinct three-dimensional arrangement of its phenyl rings.
-
Extensive fluorination, including a trifluoromethyl group, a tetrafluoroethoxy group, and multiple fluoro-substituted phenyl rings. This high degree of fluorination significantly impacts the molecule's electronic properties and binding interactions.
-
A cyclopropyloxy group, contributing to its binding affinity.
These fundamental structural divergences lead to different physicochemical properties and modes of interaction with the CETP protein.
Mechanism of Action and Signaling Pathway
Both molecules function by inhibiting CETP, thereby disrupting the transfer of lipids between lipoproteins. The intended therapeutic effect is an increase in "good" HDL cholesterol and a decrease in "bad" LDL cholesterol.
The process of CETP-mediated lipid transfer and its inhibition is illustrated below. CETP acts as a shuttle, moving cholesteryl esters from HDL particles to VLDL and LDL particles, which contributes to the maturation of LDL into cholesterol-rich particles. In exchange, triglycerides are moved from VLDL/LDL to HDL. By blocking this transfer, inhibitors like this compound and dalcetrapib cause an accumulation of cholesteryl esters within HDL particles, raising plasma HDL-C levels.
References
- 1. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based mechanism and inhibition of cholesteryl ester transfer protein [escholarship.org]
- 4. Mechanism of the cholesteryl ester transfer protein-mediated uptake of high density lipoprotein cholesteryl esters by Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dalcetrapib | C23H35NO2S | CID 6918540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BMS 795311 | CAS 939390-99-5 | BMS795311 | Tocris Bioscience [tocris.com]
Navigating the Labyrinth of CETP Inhibition: A Guide to the Reproducibility of BMS-795311 Data
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific advancement. This guide provides a comprehensive comparison of the available data for the Cholesteryl Ester Transfer Protein (CETP) inhibitor, BMS-795311, and its alternatives, with a focus on the methodologies and potential sources of inter-laboratory variability.
While direct inter-laboratory reproducibility studies for this compound are not publicly available, this guide synthesizes the existing data to offer a framework for understanding and potentially reproducing the reported findings. By examining the experimental protocols and the inherent variability of the assays used, we can better appreciate the challenges and best practices in the field of CETP inhibitor research.
Unveiling the Potency: A Comparative Look at CETP Inhibitors
This compound is a potent inhibitor of CETP, a key protein in reverse cholesterol transport. Its efficacy is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of CETP activity. The reported IC50 values for this compound and other notable CETP inhibitors are summarized below. It is crucial to note that these values are highly dependent on the specific assay conditions.
| Compound | IC50 (nM) | Assay Type | CETP Source |
| This compound | 4 | Scintillation Proximity Assay (SPA) | Enzyme-based |
| This compound | 220 | Human Whole Plasma Assay (hWPA) | Human Plasma |
| Torcetrapib | 37 - 65 | Various (Fluorometric, Radiometric) | Human Plasma, Recombinant |
| Anacetrapib | 7.9 - 29 | Various (Fluorometric, Radiometric) | Recombinant Human CETP, Human Plasma |
| Evacetrapib | 5.5 - 36 | Various (Fluorometric) | Recombinant Human CETP, Human Plasma |
| Dalcetrapib | ~9000 | Human Plasma Assay | Human Plasma |
| Obicetrapib | - | - | - |
Note: The IC50 values are compiled from various sources and should be considered in the context of the specific assays used.
The Science Behind the Numbers: Experimental Protocols
The two primary assays used to determine the IC50 of this compound are the Scintillation Proximity Assay (SPA) and the Human Whole Plasma Assay (hWPA). Understanding the principles of these assays is critical for interpreting the data and identifying potential sources of variability.
Scintillation Proximity Assay (SPA)
The SPA is a homogeneous, bead-based assay that measures the binding of a radiolabeled ligand to a target molecule. In the context of CETP inhibition, a radiolabeled cholesteryl ester is used as the substrate.
Principle:
-
CETP and a biotinylated donor particle (e.g., HDL) are bound to streptavidin-coated SPA beads.
-
A radiolabeled cholesteryl ester is added.
-
In the absence of an inhibitor, CETP facilitates the transfer of the radiolabeled cholesteryl ester to an acceptor particle (e.g., LDL).
-
When the radiolabeled cholesteryl ester is in close proximity to the SPA bead (bound to the donor particle), the emitted beta particles excite the scintillant in the bead, producing light.
-
As the radiolabeled cholesteryl ester is transferred to the acceptor particle, it moves away from the bead, and the light signal decreases.
-
An inhibitor like this compound prevents this transfer, resulting in a sustained light signal. The IC50 is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the transfer of the radiolabeled substrate.
Human Whole Plasma Assay (hWPA)
The hWPA is a more physiologically relevant assay as it measures CETP activity in the presence of all plasma components, including lipoproteins, lipid transfer proteins, and other factors that can influence inhibitor potency. A common method for this is a fluorometric assay.
Principle:
-
Human plasma, which contains endogenous CETP and lipoproteins, is used as the enzyme source.
-
A donor particle containing a self-quenched fluorescently labeled neutral lipid is added.
-
An acceptor lipoprotein particle is also added.
-
Active CETP in the plasma transfers the fluorescently labeled lipid from the donor to the acceptor particle.
-
This transfer leads to de-quenching of the fluorescent signal, resulting in an increase in fluorescence intensity.
-
A CETP inhibitor will block this transfer, leading to a reduced fluorescence signal. The IC50 is the concentration of the inhibitor that results in a 50% reduction in the rate of fluorescence increase.
Charting the Course of Inhibition and Experimentation
To visualize the biological context and the experimental process, the following diagrams illustrate the CETP signaling pathway and a generalized workflow for determining CETP inhibition.
Caption: CETP-mediated lipid transfer and its inhibition by this compound.
Caption: Generalized workflow for a CETP inhibition assay.
The Quest for Consistency: Factors Influencing Reproducibility
The discrepancy in the reported IC50 values for this compound (4 nM in an enzyme-based SPA vs. 220 nM in a human whole plasma assay) highlights the significant impact of assay conditions on the perceived potency of a compound. Several factors can contribute to inter-laboratory variability in CETP inhibition assays:
-
Source of CETP: Recombinant CETP may behave differently than native CETP in human plasma due to post-translational modifications and the absence of interacting plasma proteins.
-
Lipoprotein Composition: The concentration and composition of donor and acceptor lipoproteins (HDL, LDL, VLDL) can significantly affect the rate of lipid transfer and, consequently, the apparent inhibitor potency.
-
Assay Buffer and Conditions: pH, ionic strength, and the presence of detergents or other additives in the assay buffer can influence protein conformation and enzyme activity.
-
Incubation Time and Temperature: These parameters must be strictly controlled to ensure consistent reaction rates.
-
Detection Method: The choice between radiometric (SPA) and fluorometric detection can introduce different types of interference and sensitivity levels.
-
Data Analysis: The method used to fit the dose-response curve and calculate the IC50 value can also contribute to variations in the final reported value.
Best Practices for Ensuring Reproducibility
To enhance the reproducibility of CETP inhibition data, researchers should adhere to the following best practices:
-
Detailed Methodological Reporting: Publications should include a thorough description of all experimental parameters, including the source and concentration of CETP and lipoproteins, buffer composition, incubation conditions, and the specific data analysis methods used.
-
Use of Standardized Reagents and Controls: Whenever possible, standardized reagents and positive/negative controls should be used to ensure consistency across experiments and laboratories.
-
Rigorous Assay Validation: Each assay should be thoroughly validated for its linearity, range, precision, and accuracy.
-
Adherence to Good Laboratory Practices (GLP): Implementing GLP principles, including proper documentation, instrument calibration, and personnel training, is essential for generating reliable and reproducible data.
-
Inter-Laboratory Cross-Validation: When feasible, conducting studies in multiple laboratories can help to identify and address sources of variability.
By embracing these principles, the scientific community can work towards generating more consistent and reliable data for CETP inhibitors like this compound, ultimately accelerating the development of new therapies for cardiovascular disease.
Validating the Impact of CETP Inhibitor BMS-795311 on HDL Particle Size: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to validate the effect of the cholesteryl ester transfer protein (CETP) inhibitor, BMS-795311, on high-density lipoprotein (HDL) particle size. Due to the limited publicly available data on this compound, this document focuses on the established effects of other CETP inhibitors and alternative HDL-modulating agents, offering a framework for assessing the potential impact of this compound.
Introduction to this compound and HDL Particle Size Modulation
This compound is a potent, orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). Inhibition of CETP is expected to increase HDL cholesterol (HDL-C) levels and alter the distribution of HDL particle sizes, generally leading to an increase in larger, cholesterol-rich HDL particles. While specific clinical trial data on the effect of this compound on HDL subfractions are not widely published, likely due to the discontinuation of its development, its mechanism of action provides a strong rationale for its potential to modulate HDL particle size.
This guide compares the expected effects of CETP inhibition with other HDL-modulating therapies and details the experimental protocols necessary to validate these changes.
Comparison of HDL-Modulating Agents
The following table summarizes the known effects of various CETP inhibitors and other lipid-modifying drugs on HDL particle size distribution. This provides a basis for postulating the likely effects of this compound and for selecting appropriate comparative compounds in experimental designs.
| Compound Class | Compound Name | Mechanism of Action | Effect on HDL Particle Size Distribution |
| CETP Inhibitor | This compound | Potent inhibitor of cholesteryl ester transfer protein.[1][2] | Data not publicly available, but expected to increase large HDL particles. |
| CETP Inhibitor | Anacetrapib | Inhibits CETP, blocking the transfer of cholesteryl esters from HDL. | Increases the concentration of large α-HDL particles. |
| CETP Inhibitor | Evacetrapib | Potent and selective CETP inhibitor. | Dramatically increases large and medium HDL subclasses while significantly reducing small and preβ-1 HDL particles. |
| CETP Inhibitor | Dalcetrapib | Modulates CETP activity. | Markedly increases the concentration of large HDL particles at the expense of small HDL particles. |
| Niacin (Nicotinic Acid) | Niacin | Reduces hepatic production of VLDL and apoB. | Consistently shifts the HDL subclass distribution toward larger HDL particles. |
| Fibrate | Fenofibrate | Agonist for the peroxisome proliferator-activated receptor alpha (PPARα). | Effects are varied across studies; some report an increase in smaller, dense HDL3 particles, while others show a general shift toward smaller particles. |
Experimental Protocols for HDL Particle Size Analysis
Accurate determination of HDL particle size distribution is crucial for validating the effects of compounds like this compound. The following are detailed methodologies for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a high-throughput method that quantifies lipoprotein subclasses based on the signals emitted by the terminal methyl groups of lipids within the lipoprotein particles.
Methodology:
-
Sample Preparation: Plasma or serum samples are used directly with minimal preparation. Typically, a small volume (e.g., 250-500 µL) is required.
-
Data Acquisition: Samples are analyzed in a specialized NMR spectrometer. The instrument acquires a spectrum of the lipid methyl group signals.
-
Signal Deconvolution: The complex NMR signal is deconvoluted using proprietary algorithms to identify the signals corresponding to different lipoprotein subclasses (e.g., large, medium, and small HDL).
-
Quantification: The concentration of each subclass is determined by comparing the signal intensity to a calibrated internal standard. Particle size is calculated based on the weighted average of the diameters of the subclasses.
Ion Mobility Analysis
Ion mobility separates gas-phase ions based on their size and shape. This technique can directly measure the concentration and size of lipoprotein particles.
Methodology:
-
Lipoprotein Isolation: Total lipoproteins are isolated from plasma or serum using a single ultracentrifugation step.
-
Sample Introduction: The isolated lipoproteins are introduced into the gas phase via electrospray ionization.
-
Particle Separation: The charged lipoprotein particles are separated based on their differential mobility in an electric field as they are drawn through a drift tube containing an inert buffer gas.
-
Detection and Quantification: A particle counter detects the ions, and their size is determined by their drift time. The concentration of particles of a specific size is quantified.
Two-Dimensional (2D) Gel Electrophoresis
This high-resolution technique separates HDL particles based on two independent properties: charge in the first dimension and size in the second.
Methodology:
-
First Dimension (Agarose Gel Electrophoresis):
-
A plasma or serum sample is applied to an agarose (B213101) gel.
-
Electrophoresis is performed to separate the HDL particles based on their net charge, resulting in pre-β, α, and pre-α migrating particles.
-
-
Second Dimension (Polyacrylamide Gradient Gel Electrophoresis):
-
The lane from the agarose gel is excised and placed at the top of a non-denaturing polyacrylamide gradient gel.
-
Electrophoresis is run perpendicular to the first dimension, separating the particles based on their size.
-
-
Western Blotting:
-
The separated HDL particles are transferred from the gel to a membrane (e.g., PVDF).
-
The membrane is probed with antibodies against specific apolipoproteins (e.g., apoA-I) to visualize the different HDL subpopulations.
-
-
Analysis: The resulting spots on the membrane represent different HDL subpopulations, which can be quantified based on their intensity.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams are provided.
Caption: Mechanism of CETP inhibition by this compound in the reverse cholesterol transport pathway.
Caption: Workflow for validating the effect of this compound on HDL particle size.
Conclusion
Validating the effect of this compound on HDL particle size requires a robust comparative approach. While direct clinical data for this compound remains elusive, its mechanism as a potent CETP inhibitor strongly suggests a significant impact on increasing large, cholesterol-laden HDL particles. By employing advanced analytical techniques such as NMR spectroscopy, ion mobility analysis, and 2D gel electrophoresis, and by comparing its effects to other well-characterized CETP inhibitors and HDL-modulating agents, researchers can effectively elucidate the lipoprotein-modifying properties of this compound. The provided experimental frameworks and visualizations serve as a comprehensive guide for designing and interpreting such validation studies.
References
Cross-Validation of BMS-795311 Activity: A Comparative Guide to CETP Inhibitor Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various assay formats for evaluating the activity of BMS-795311, a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP). By objectively presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate assays for their drug discovery and development needs.
Introduction to this compound and CETP Inhibition
This compound is a small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key plasma glycoprotein (B1211001) involved in lipid metabolism. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL), in exchange for triglycerides. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") levels and potentially reducing the risk of cardiovascular diseases. The cross-validation of inhibitor activity across different assay formats is crucial for accurately determining potency and predicting in vivo efficacy.
Quantitative Comparison of this compound Activity
The inhibitory activity of this compound has been quantified in various assay formats, primarily distinguishing between biochemical (enzyme-based) and cell-free plasma-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | Assay Format | Description | IC50 |
| This compound | Enzyme-based Scintillation Proximity Assay (SPA) | A biochemical assay measuring the transfer of radiolabeled cholesteryl ester between donor and acceptor beads. | 4 nM[1][2] |
| This compound | Human Whole Plasma Assay (hWPA) | A more physiologically relevant assay that measures CETP activity directly in human plasma. | 0.22 µM (220 nM)[2] |
Comparison with Alternative CETP Inhibitors
To provide a broader context, the activity of this compound is compared with other notable CETP inhibitors. The choice of assay can significantly influence the perceived potency of these compounds.
| Compound | Assay Format | IC50 | Key Characteristics |
| Torcetrapib | CETP Activity Assay (in human plasma) | - | Increases HDL-C, but associated with off-target effects.[3][4][5] |
| Dalcetrapib | CETP Activity Assay (in human plasma) | 9 µM[6] | Modulator of CETP activity, less potent than other inhibitors.[4][6] |
| Evacetrapib | Not specified | - | Markedly increases HDL-C and decreases LDL-C.[5][6] |
| Anacetrapib | CETP Activity Assay (in human plasma) | - | Potent inhibitor that significantly raises HDL-C and lowers LDL-C.[4][5] |
| Obicetrapib | Not specified | - | Next-generation inhibitor with potent LDL-C lowering effects.[3][5] |
Experimental Protocols
Detailed methodologies for the key assays used to evaluate CETP inhibitors are provided below.
Enzyme-Based Scintillation Proximity Assay (SPA)
This biochemical assay quantifies the transfer of a radiolabeled lipid from a donor bead to an acceptor bead, mediated by CETP.
Principle: SPA technology utilizes microscopic beads containing a scintillant that emits light when stimulated by radioactivity in close proximity.[7][8][9][10][11][12][13] Donor beads are coated with a radiolabeled lipid (e.g., [3H]cholesteryl ester), and acceptor beads are designed to bind the transferred lipid. When CETP facilitates the transfer, the radiolabel comes into close proximity with the acceptor bead's scintillant, generating a light signal that is proportional to CETP activity. Inhibition of this process by a compound like this compound results in a decreased signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human CETP, donor beads (e.g., streptavidin-coated SPA beads bound to biotinylated, radiolabeled HDL-like particles), and acceptor beads (e.g., beads coated with an antibody that captures apoB-containing lipoproteins).
-
Compound Dilution: Prepare a serial dilution of this compound or other test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Reaction: In a microplate, combine the assay buffer, CETP enzyme, and the test compound at various concentrations.
-
Initiation of Transfer: Add the donor and acceptor beads to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 4 hours) to allow for lipid transfer.
-
Signal Detection: Measure the light output using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Human Whole Plasma Assay (hWPA) - Fluorometric Method
This assay measures endogenous CETP activity directly within a plasma sample, offering a more physiologically relevant environment.
Principle: This assay often employs a donor lipoprotein particle containing a self-quenched fluorescently labeled lipid. In the presence of active CETP in the plasma, the fluorescent lipid is transferred to endogenous acceptor lipoproteins (VLDL/LDL). This transfer leads to the dequenching of the fluorophore, resulting in an increase in fluorescence intensity that is proportional to CETP activity.[3][14][15][16][17][18][19] An inhibitor will reduce the rate of fluorescence increase.
Protocol:
-
Plasma Collection: Obtain human blood samples in tubes containing an anticoagulant (e.g., EDTA) and prepare plasma by centrifugation.[20]
-
Compound Dilution: Prepare a serial dilution of this compound or other test compounds.
-
Assay Reaction: In a black microplate, add the human plasma and the test compound at various concentrations.
-
Initiation of Reaction: Add the fluorescent donor lipoprotein substrate to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~528 nm emission) at multiple time points.
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence over time) for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
In Vivo Efficacy in Human CETP Transgenic Mice
This in vivo assay evaluates the effect of a CETP inhibitor on the lipoprotein profile in a relevant animal model.
Principle: Transgenic mice expressing human CETP are used as they naturally lack this protein. These mice are often fed a high-fat/high-cholesterol diet to mimic a more human-like lipid profile. The administration of a CETP inhibitor is expected to increase HDL-C and decrease LDL-C levels.[3]
Protocol:
-
Animal Model: Use human CETP transgenic mice.
-
Diet: Acclimate the mice to a high-fat/high-cholesterol diet for several weeks.
-
Compound Administration: Administer this compound or a vehicle control orally to the mice daily for a specified duration (e.g., 1-2 weeks).
-
Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.
-
Lipid Analysis: Separate the plasma and measure the levels of total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays or by lipoprotein profiling using techniques like FPLC.
-
Data Analysis: Compare the changes in lipid profiles between the treated and vehicle control groups to determine the in vivo efficacy of the inhibitor.
Visualizing the Mechanism and Workflow
To better understand the context of CETP inhibition and the experimental processes, the following diagrams are provided.
Conclusion
The selection of an appropriate assay is critical for the characterization of CETP inhibitors like this compound. While biochemical assays such as the Scintillation Proximity Assay offer high-throughput and direct measurement of enzyme inhibition, they may not fully recapitulate the complex environment of human plasma. Plasma-based assays provide a more physiologically relevant context by accounting for protein binding and the presence of endogenous lipoproteins. In vivo studies in humanized mouse models are ultimately necessary to confirm the effects on the overall lipid profile. A thorough cross-validation of activity across these different formats provides a more complete and accurate understanding of a compound's potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Different effects of compounds decreasing cholesteryl ester transfer protein activity on lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesteryl ester transfer-protein modulator and inhibitors and their potential for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 8. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scintillation Proximity Assay (SPA) Technology to Study Biomolecular Interactions | Semantic Scholar [semanticscholar.org]
- 10. revvity.com [revvity.com]
- 11. Scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. roarbiomedical.com [roarbiomedical.com]
- 16. benchchem.com [benchchem.com]
- 17. novusbio.com [novusbio.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. abcam.com [abcam.com]
- 20. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Unraveling the Checkered Safety Profile of CETP Inhibitors: A Comparative Analysis
The ambitious therapeutic goal of raising high-density lipoprotein cholesterol (HDL-C) through the inhibition of cholesteryl ester transfer protein (CETP) has been fraught with challenges, primarily centered around the safety and cardiovascular outcomes of this drug class. This comprehensive guide provides a comparative analysis of the safety profiles of key CETP inhibitors, delving into the clinical trial data that have shaped their development trajectories. We examine the cautionary tale of torcetrapib (B1681342) and compare its successors—dalcetrapib (B1669777), evacetrapib (B612230), anacetrapib (B1684379), and the more recent obicetrapib (B1677080)—to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their differential safety landscapes.
The journey of CETP inhibitors has been a lesson in the complexities of cardiovascular drug development. While the mechanism of raising "good cholesterol" was initially met with enthusiasm, the clinical reality has been a mixed bag of unexpected adverse effects and, in some cases, a lack of efficacy. This guide dissects the safety data from pivotal clinical trials to offer a nuanced understanding of the risks associated with this class of drugs.
Comparative Safety Profiles: A Tabular Overview
The safety profiles of CETP inhibitors have been the primary determinant of their clinical success or failure. The first-in-class drug, torcetrapib, was discontinued (B1498344) due to an alarming increase in cardiovascular events and mortality, a fate attributed to off-target effects.[1][2] Subsequent inhibitors were meticulously designed to circumvent these detrimental effects. The following table summarizes key safety findings from the major clinical trials of different CETP inhibitors.
| CETP Inhibitor | Clinical Trial | Key Safety Findings |
| Torcetrapib | ILLUMINATE | - Increased risk of cardiovascular events and death.[3] - Significant increase in systolic blood pressure (3-4 mmHg).[3][4] - Increased aldosterone (B195564) levels and electrolyte imbalances (decreased potassium, increased sodium and bicarbonate).[3][5] |
| Dalcetrapib | dal-OUTCOMES | - No significant increase in major adverse cardiovascular events.[6][7] - Small but statistically significant increase in systolic blood pressure (0.6 mmHg).[6][7] - No adverse effects on aldosterone or electrolytes were noted.[7] - Trial terminated for futility.[6] |
| Evacetrapib | ACCELERATE | - No significant difference in major adverse cardiovascular events compared to placebo.[1][8] - Small increase in systolic blood pressure (0.9 mmHg).[1] - No major safety concerns were revealed, and the drug was well-tolerated.[9] - Trial terminated for futility.[1][8] |
| Anacetrapib | REVEAL | - No significant increase in major adverse cardiovascular events; in fact, a modest reduction was observed.[10][11][12] - Small increase in systolic and diastolic blood pressure (0.7 mmHg and 0.3 mmHg, respectively).[10][12] - No significant effects on non-vascular mortality or serious adverse events.[13] |
| Obicetrapib | BROADWAY & BROOKLYN | - Favorable safety profile, comparable to placebo.[14][15] - No significant increase in blood pressure.[14] - The treatment discontinuation rate was lower than that of the placebo.[14] |
Signaling Pathways and Mechanisms of Action
CETP inhibitors function by blocking the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). This action is intended to increase HDL-C levels and enhance the reverse cholesterol transport pathway, a process critical for removing cholesterol from peripheral tissues.
The off-target effects of torcetrapib, particularly the increase in blood pressure and aldosterone, are believed to be independent of its CETP-inhibiting activity and related to the specific molecular structure of the drug.[16]
Experimental Protocols: A Look at the Pivotal Trials
The safety and efficacy of CETP inhibitors have been assessed in large, multicenter, randomized, double-blind, placebo-controlled trials. Below are the key methodologies for the pivotal trials of the CETP inhibitors discussed.
ILLUMINATE (Torcetrapib):
-
Objective: To evaluate the effect of torcetrapib in addition to atorvastatin (B1662188) versus atorvastatin alone on major cardiovascular events.[17]
-
Patient Population: 15,067 patients at high risk for cardiovascular events.[17]
-
Intervention: Torcetrapib (60 mg daily) plus atorvastatin or placebo plus atorvastatin.[17]
-
Primary Endpoint: Time to first major cardiovascular event (coronary heart disease death, nonfatal myocardial infarction, stroke, or hospitalization for unstable angina).[17]
-
Safety Monitoring: Included regular monitoring of blood pressure, serum electrolytes, and aldosterone levels. Adverse events were systematically recorded and adjudicated by an independent committee.[5][17]
dal-OUTCOMES (Dalcetrapib):
-
Objective: To determine the efficacy and safety of dalcetrapib in patients with recent acute coronary syndrome (ACS).[6]
-
Patient Population: 15,871 patients who had a recent ACS.[6]
-
Intervention: Dalcetrapib (600 mg daily) or placebo.[6]
-
Primary Endpoint: A composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, unstable angina, or cardiac arrest with resuscitation.[7]
-
Safety Monitoring: An independent Data and Safety Monitoring Board reviewed safety data throughout the trial. Blood pressure and other vital signs were monitored at each study visit.[18]
ACCELERATE (Evacetrapib):
-
Objective: To assess the clinical effects of evacetrapib in patients at high risk for vascular outcomes.[1][19]
-
Patient Population: 12,092 patients with at least one of the following: recent acute coronary syndrome, cerebrovascular atherosclerotic disease, peripheral vascular arterial disease, or diabetes mellitus with coronary artery disease.[1][19]
-
Intervention: Evacetrapib (130 mg daily) or placebo, in addition to standard medical therapy.[1][19]
-
Primary Endpoint: Time to the first occurrence of any component of the composite of death from cardiovascular causes, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[19]
-
Safety Monitoring: Safety was assessed by monitoring adverse events, laboratory tests, vital signs, and electrocardiograms.[1]
REVEAL (Anacetrapib):
-
Objective: To assess the efficacy and safety of adding anacetrapib to effective LDL-lowering treatment with atorvastatin.[11][20]
-
Patient Population: 30,449 adults with prior atherosclerotic vascular disease.[11][20]
-
Intervention: Anacetrapib (100 mg daily) or matching placebo, in addition to atorvastatin therapy.[11][20]
-
Primary Endpoint: First post-randomization major coronary event (coronary death, myocardial infarction, or coronary revascularization).[20]
-
Safety Monitoring: All participants were followed for serious adverse events, with a focus on non-vascular mortality, site-specific cancer, and other major medical events.[2][20]
BROADWAY & BROOKLYN (Obicetrapib):
-
Objective: To evaluate the efficacy, safety, and tolerability of obicetrapib as an adjunct to maximally tolerated lipid-modifying therapies.[21]
-
Patient Population: Patients with atherosclerotic cardiovascular disease (ASCVD) and/or heterozygous familial hypercholesterolemia (HeFH) whose LDL-C is not adequately controlled.[21]
-
Intervention: Obicetrapib (10 mg daily) or placebo.[21]
-
Primary Endpoint: Percent change in LDL-C from baseline to day 84.[21]
-
Safety Monitoring: Assessed by adverse events, events of special interest, vital signs (including ambulatory blood pressure monitoring in a substudy), electrocardiogram measurements, and clinical laboratory values.[21][22]
Conclusion: A Shift Towards Safer CETP Inhibition
The trajectory of CETP inhibitor development serves as a powerful case study in the importance of rigorous safety assessment in drug development. The off-target toxicities of torcetrapib cast a long shadow over the entire class, leading to the termination of its development and raising significant safety concerns for subsequent agents.[23] However, the newer CETP inhibitors, such as anacetrapib and particularly the more recent obicetrapib, have demonstrated markedly improved safety profiles, largely devoid of the adverse hemodynamic and hormonal effects that plagued torcetrapib.[11][14]
While the clinical efficacy of some of these later-generation inhibitors in reducing cardiovascular events has been a subject of ongoing investigation, the favorable safety profile of obicetrapib has renewed interest in this therapeutic class. Future research and the outcomes of ongoing clinical trials will be crucial in definitively establishing the role of CETP inhibition in the armamentarium against cardiovascular disease. The lessons learned from the safety failures of the past have undoubtedly paved the way for the development of safer and potentially more effective CETP inhibitors.
References
- 1. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With Evacetrapib in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]
- 2. ctsu.ox.ac.uk [ctsu.ox.ac.uk]
- 3. medscape.com [medscape.com]
- 4. Diagnostic Accuracy of Aldosterone and Renin Measurement by Chemiluminescence for Screening of Patients with Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Assessment of Drug Safety Through Proteomics: Early Detection and Mechanistic Characterization of the Unforeseen Harmful Effects of Torcetrapib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study of Dalcetrapib in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of evacetrapib on cardiovascular outcomes in patients with high-risk cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. REVEAL: Randomised Evaluation of the Effects of Anacetrapib through Lipid-modification — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. Long-term safety and efficacy of anacetrapib in patients with atherosclerotic vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Redirecting to https://onderzoekmetmensen.nl/en/trial/53507 [onderzoekmetmensen.nl]
- 16. benchchem.com [benchchem.com]
- 17. Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events - American College of Cardiology [acc.org]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with evacetrapib in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)-A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Obicetrapib on top of maximally tolerated lipid-modifying therapies in participants with or at high risk for atherosclerotic cardiovascular disease: rationale and designs of BROADWAY and BROOKLYN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. Lessons learned from the Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events (ILLUMINATE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking BMS-795311: A Comparative Guide to CETP Inhibitor Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholesteryl ester transfer protein (CETP) inhibitor BMS-795311 against other known CETP inhibitors, including torcetrapib, anacetrapib, dalcetrapib, and evacetrapib. The following sections present a comprehensive overview of their performance based on available preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Performance Comparison of CETP Inhibitors
The development of CETP inhibitors has been a journey of both promise and setbacks in the quest for novel therapies to raise high-density lipoprotein cholesterol (HDL-C) and reduce cardiovascular disease risk. While all compounds in this class effectively inhibit CETP, their preclinical and clinical profiles exhibit significant differences in potency, effects on lipid profiles, and off-target effects.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported in vitro IC50 values for this compound and other CETP inhibitors.
| Compound | Assay Type | CETP Source | IC50 (nM) |
| This compound | Enzyme-based scintillation proximity assay | Recombinant Human CETP | 4[1] |
| Human whole plasma assay | Human Plasma | 220[1] | |
| Torcetrapib | Fluorogenic Assay | Not Specified | 13 ± 3[2] |
| ³H-HDL Cholesteryl Ester Transfer | Human Plasma | 52[2] | |
| ¹⁴C-LDL Cholesteryl Ester Transfer | Human Plasma | 65[2] | |
| Anacetrapib | Not Specified | Not Specified | Not readily available in preclinical literature |
| Dalcetrapib | Functional Assay | Not Specified | 400 - 10,000 |
| Evacetrapib | Enzyme Inhibition Assay | Recombinant Human CETP | 5.5[3][4] |
| CETP Activity in Human Plasma | Human Plasma | 36[3][4] |
In Vivo Efficacy in Animal Models
Preclinical studies in various animal models, often using transgenic mice expressing human CETP, provide valuable insights into the in vivo effects of these inhibitors on lipid profiles.
| Compound | Animal Model | Dose | Key Findings |
| This compound | Human CETP/apoB-100 dual transgenic mice | 1-3 mg/kg (oral) | Inhibited plasma CE transfer activity.[1] |
| Moderately fat-fed hamsters | 3-10 mg/kg (oral, 3 days) | Increased HDL-C content by 45% at 10 mg/kg.[1] | |
| Torcetrapib | Rabbits on atherogenic diet | Not specified | Increased HDL-C by 3-fold and reduced atherosclerosis by 60%.[1] |
| Anacetrapib | CETP transgenic mice | Every 12h for 5 doses | 71% increase in HDL-C. |
| Hamsters | Not specified | Reduced CETP activity by 55% and increased HDL-C by 65%.[5] | |
| Dalcetrapib | Hamsters | 300 mg/kg/day for 21 days | Increased HDL-C.[6] |
| Evacetrapib | Human CETP/ApoAI double transgenic mice | 30 mg/kg (oral) | 98.6% inhibition of CETP activity at 8h; 129.7% increase in HDL-C at 8h.[3][4] |
Clinical Effects on Lipid Profile and Cardiovascular Outcomes
Large-scale clinical trials have provided a wealth of data on the effects of these inhibitors in humans, revealing both their potential and their pitfalls.
| Compound | Key Clinical Trial(s) | Effect on HDL-C | Effect on LDL-C | Cardiovascular Outcomes | Off-Target Effects |
| This compound | Preclinical | N/A | N/A | N/A | Does not increase aldosterone (B195564) synthase (CYP11B2) mRNA.[1] |
| Torcetrapib | ILLUMINATE | ↑ ~72%[7] | ↓ ~25%[7] | Increased risk of cardiovascular events and mortality.[7][8] | Increased blood pressure and aldosterone levels.[7][8][9] |
| Anacetrapib | REVEAL | ↑ ~104% | ↓ ~17-40% | Modest reduction in major coronary events.[10][11] | No significant effect on blood pressure or aldosterone.[5][12] |
| Dalcetrapib | dal-OUTCOMES | ↑ ~30-40%[8] | Minimal effect[13][14] | No reduction in cardiovascular events.[8] | No significant effect on blood pressure or aldosterone.[13][15][16] |
| Evacetrapib | ACCELERATE | ↑ ~130%[8] | ↓ ~30%[8] | No reduction in cardiovascular events.[8] | No significant off-target effects reported. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of CETP inhibitors.
In Vitro CETP Inhibition Assay (Fluorometric Method)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against CETP.
Principle: The assay utilizes a donor lipoprotein particle containing a self-quenched fluorescently labeled lipid. In the presence of active CETP, this lipid is transferred to an acceptor lipoprotein, resulting in de-quenching and a measurable increase in fluorescence. An inhibitor will block this transfer, leading to a reduced fluorescence signal.
Materials:
-
Test compound (e.g., this compound)
-
CETP source (recombinant human CETP or human plasma)
-
Donor particles (containing a self-quenched fluorescent lipid)
-
Acceptor particles
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation ~465 nm, Emission ~535 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the CETP source, assay buffer, and the serially diluted test compound. Include a vehicle control (solvent only) and a blank (no CETP).
-
Reaction Initiation: Add a mixture of donor and acceptor particles to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][17]
In Vivo Efficacy Assessment in Human CETP Transgenic Mice
This protocol outlines the general procedure for evaluating the in vivo efficacy of a CETP inhibitor on plasma lipid profiles.
Animal Model: Transgenic mice expressing human CETP are used as wild-type mice do not have the CETP gene.
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Grouping: Randomly assign animals to different treatment groups: vehicle control, test compound at various doses, and a positive control (a known CETP inhibitor).
-
Baseline Sampling: Collect baseline blood samples to determine initial lipid levels.
-
Dosing: Administer the test compound or vehicle daily via an appropriate route (e.g., oral gavage) for a predetermined period (e.g., 2-4 weeks).
-
Blood Collection: Collect blood samples at specified intervals during the study and at the end of the treatment period.
-
Lipid Analysis: Separate plasma and analyze for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.
-
CETP Activity (Optional): Measure ex vivo plasma CETP activity to confirm target engagement.
-
Data Analysis: Compare the changes in lipid profiles in the treatment groups to the vehicle control group to determine the in vivo efficacy.
Aldosterone Measurement in Plasma (ELISA)
This protocol is for the quantitative determination of aldosterone levels in plasma, a key indicator for the off-target effects observed with torcetrapib.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. Aldosterone in the sample competes with a known amount of enzyme-labeled aldosterone for binding to a limited number of antibodies coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of aldosterone in the sample.
Materials:
-
Aldosterone ELISA kit (containing antibody-coated microplate, aldosterone standards, enzyme-labeled aldosterone conjugate, substrate, and stop solution)
-
Plasma samples
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare aldosterone standards and quality controls. Plasma samples are typically used directly.
-
Assay Procedure:
-
Add standards, controls, and plasma samples to the antibody-coated microplate wells.
-
Add the enzyme-labeled aldosterone conjugate to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add the substrate and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the aldosterone concentration in the plasma samples by interpolating their absorbance values on the standard curve.[3]
Blood Pressure Measurement in Rats (Radiotelemetry)
Implantable radiotelemetry is the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals.
Procedure:
-
Transmitter Implantation:
-
Anesthetize the rat.
-
Surgically implant a pressure-sensing catheter into the abdominal aorta or femoral artery.
-
Place the telemetry transmitter body in the abdominal cavity or in a subcutaneous pocket.[6]
-
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
Data Acquisition:
-
House the animal in its home cage placed on a receiver that detects the signals from the implanted transmitter.
-
Continuously record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate data.
-
-
Data Analysis: Analyze the collected data to determine the effect of the test compound on cardiovascular parameters compared to a baseline or a vehicle-treated control group.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the action and evaluation of CETP inhibitors.
References
- 1. Changes of the CYP11B2 Expressing Zona Glomerulosa in Human Adrenals From Birth to 40 Years of Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 4. Differential effects of high and low steroidogenic factor-1 expression on CYP11B2 expression and aldosterone production in adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of CYP11B1 and CYP11B2 in adrenal adenoma correlates with clinical characteristics of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disordered CYP11B2 Expression in Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. weldonbiotech.com [weldonbiotech.com]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. Rat telemetry [bio-protocol.org]
Safety Operating Guide
Proper Disposal of BMS-795311: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor intended for laboratory research use only. Given the absence of a specific Safety Data Sheet (SDS), researchers must treat this compound as a potentially hazardous and potent pharmaceutical agent. Adherence to rigorous safety protocols is paramount to ensure personnel safety and environmental protection. The following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting and should be performed in strict accordance with institutional and local regulations.
Essential Precautionary Measures
Before initiating any disposal procedures, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department.[1][2][3] All personnel handling this compound must be thoroughly trained in hazardous waste management.[2]
Personal Protective Equipment (PPE) is mandatory and includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4]
-
Lab Coat: A dedicated, disposable or professionally laundered lab coat.[4]
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound. Due to the limited publicly available information, many safety-related parameters are not available. Therefore, it is critical to handle this compound with the utmost caution, assuming it may be hazardous.
| Property | Value | Source |
| Molecular Weight | 671.52 g/mol | |
| Chemical Formula | C₃₃H₂₃F₁₀NO₃ | |
| Purity | ≥98% (HPLC) | |
| Storage Temperature | -20°C | |
| IC₅₀ (CETP) | 4 nM | |
| Physical State | Solid (Assumed) | N/A |
| Solubility | Data not available | N/A |
| Flash Point | Data not available | N/A |
| Autoignition Temp. | Data not available | N/A |
| Hazard Class | Not fully characterized | N/A |
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the safe disposal of small quantities of this compound typically found in a research setting.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous chemical waste.[1][2]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless compatibility is confirmed.[1][5] Incompatible wastes must be stored separately to prevent dangerous reactions.[1]
-
Solid Waste: Collect contaminated solids (e.g., gloves, weighing paper, absorbent pads) in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and shatter-resistant container (e.g., glass or polyethylene).[5] Do not overfill containers.
-
Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container.
-
Step 2: Waste Container Labeling
-
Label Immediately: As soon as waste is added to a container, it must be labeled.[2]
-
Required Information: The label must be clearly legible and include the following:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations.
-
A statement indicating "Hazards Not Fully Known" or "Potent Pharmaceutical Compound".
-
The approximate quantity or concentration of the waste.
-
The date when waste was first added to the container (accumulation start date).
-
The Principal Investigator's name and laboratory contact information.
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3]
-
Secondary Containment: Place all liquid waste containers in a secondary container, such as a chemical-resistant tub, to contain any potential leaks or spills.[1]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][2]
-
Incompatible Materials: Ensure that the storage area is away from incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or if the research project is complete, contact your institution's EHS department to arrange for a waste pickup.[1][2]
-
Provide Documentation: Be prepared to provide all available information about the compound to the EHS office.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1][3]
-
Do Not Dispose of as Regular Trash: Contaminated materials must not be placed in the regular trash.[1]
Spill Management
In the event of a spill, immediately alert others in the vicinity. Use a pre-prepared spill kit appropriate for chemical hazards.[4] Clean the spill working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[4]
Experimental Protocols
As this compound is a research compound, specific experimental protocols are not publicly available. Any research involving this compound would necessitate the development of detailed methodologies for experiments such as in vitro enzyme inhibition assays or in vivo studies in animal models. These protocols should be designed and executed in a manner that minimizes waste generation and ensures the safety of the researchers.
Visual Guidance: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the key stages for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling BMS-795311
Disclaimer: This document provides essential safety and logistical information for handling the potent research compound BMS-795311. A compound-specific Safety Data Sheet (SDS) was not located; therefore, this guidance is based on established best practices for handling potent, non-cytotoxic, active pharmaceutical ingredients (APIs). A thorough, compound-specific risk assessment must be conducted by qualified personnel before any handling occurs.
This compound is identified as a potent cholesteryl ester transfer protein (CETP) inhibitor.[1] Potent compounds require stringent handling controls to prevent personnel exposure and cross-contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary barrier to exposure. For all procedures involving this compound powder, a combination of respiratory, eye, body, and hand protection is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all handling of powder. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[2][3] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[2] | |
| Disposable Respirators (e.g., N95) | Not recommended for handling potent compounds as primary protection; may be suitable for low-risk activities as a secondary layer.[2][4] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[2] |
| Body Protection | Disposable Coveralls | Required for handling powder. Choose coveralls made from materials like Tyvek® to protect against dust.[2][5] Zippers should have adhesive flaps for optimal protection.[5] |
| Dedicated Lab Coat | For handling solutions in a controlled environment (e.g., fume hood). Must be professionally laundered or disposed of as contaminated waste.[2] | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes.[2] |
| Face Shield | Wear over goggles for added protection against splashes when handling solutions.[2][4] | |
| Foot Protection | Disposable Shoe Covers | Must be worn in the designated handling area and removed before exiting.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds. The following protocol outlines the key phases from receipt to disposal.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the methodology for accurately weighing this compound powder and preparing a stock solution.
-
Objective: To prepare a 10 mM stock solution of this compound (M. Wt: 671.52 g/mol ) in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance within a containment enclosure (e.g., glovebox or ventilated balance enclosure)
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
Required PPE (See Table 1)
-
-
Procedure:
-
Pre-Handling: Don all required PPE as specified in Table 1. Prepare the work area by covering the surface with a disposable absorbent pad.[6]
-
Weighing (in containment):
-
Tare the analytical balance with a clean weigh boat.
-
Carefully add this compound powder to the weigh boat to obtain the target weight (e.g., 6.72 mg for 1 mL of 10 mM solution).
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder to an appropriate volumetric flask.
-
Add a portion of the total required volume of DMSO to the flask.
-
Cap the flask and vortex until the solid is completely dissolved.
-
Add DMSO to the final target volume.
-
-
Post-Handling & Decontamination:
-
Wipe down all external surfaces of the solution container with a suitable decontamination solution (e.g., 70% ethanol) before removing from the containment unit.
-
Dispose of all single-use items (weigh boat, wipes, outer gloves, disposable coveralls) into a clearly labeled hazardous waste container.[7][8]
-
Thoroughly decontaminate all surfaces and equipment.[2]
-
Remove PPE in the designated doffing area to avoid self-contamination.[2]
-
-
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly. Waste must be segregated at the point of generation.[6][7]
Table 2: Waste Segregation and Disposal Plan
| Waste Category | Description | Disposal Container |
| Trace Contaminated Solids | Items with residual contamination: gloves, gowns, shoe covers, empty vials, weigh boats, absorbent pads, wipes.[7] | Black Hazardous Waste Container , clearly labeled "Hazardous Waste - Chemical".[7] Some jurisdictions may require specific color-coding (e.g., yellow or red bins).[7][8][9] |
| Contaminated Sharps | Needles, syringes, glass vials, and ampoules used for handling this compound. | Puncture-proof Sharps Container , clearly labeled "Hazardous Waste - Sharps".[8] |
| Bulk Chemical Waste | Unused or expired formulations, partially used vials, materials from spill cleanup.[7] | Black Hazardous Waste Container , clearly labeled "Hazardous Waste - Chemical".[7] |
Key Disposal Principles:
-
Do Not Sewer: Never dispose of this compound or its waste down the drain.[7]
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Container Management: Seal waste containers when three-quarters full to prevent spills.[7]
-
Final Disposal: All waste must be disposed of via high-temperature incineration through a certified environmental health and safety (EHS) vendor.[10]
Visual Workflows and Logic Diagrams
Diagram 1: PPE Selection Logic for this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. aiha.org [aiha.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. danielshealth.ca [danielshealth.ca]
- 10. cleanaway.com.au [cleanaway.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
